molecular formula C10H9NO2 B1619582 1H-3-benzazepine-2,4(3H,5H)-dione CAS No. 2184-00-1

1H-3-benzazepine-2,4(3H,5H)-dione

Cat. No.: B1619582
CAS No.: 2184-00-1
M. Wt: 175.18 g/mol
InChI Key: VAZUVSAEURIXET-UHFFFAOYSA-N
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Description

1H-3-benzazepine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydro-3-benzazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-5-7-3-1-2-4-8(7)6-10(13)11-9/h1-4H,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZUVSAEURIXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353423
Record name 1H-3-benzazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2184-00-1
Record name 1H-3-benzazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1H-3-Benzazepine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 1H-3-benzazepine-2,4(3H,5H)-dione (also known as o-phenylenediacetimide), a critical scaffold in the development of dopaminergic and serotonergic pharmacophores.

Executive Summary

This compound (CAS: 2184-00-1) represents the oxidized, cyclic imide core of the 3-benzazepine class of heterocycles.[1] While the reduced 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is ubiquitous in medicinal chemistry (e.g., Fenoldopam , Sch 23390 , Lorcaserin ), the 2,4-dione variant serves as a pivotal synthetic intermediate. Its unique 7-membered imide structure confers specific acidity and reactivity profiles distinct from its 5- and 6-membered homologs (phthalimide and homophthalimide), making it a versatile "chassis" for N-functionalization and subsequent reduction to bioactive amines.

Part 1: Molecular Identity & Structural Architecture

The molecule consists of a benzene ring fused to a seven-membered azepine ring containing two carbonyl groups flanking the nitrogen atom. This cyclic imide motif creates a plane of symmetry through the nitrogen atom and the center of the benzene ring.

Parameter Data / Description
IUPAC Name 1,2,4,5-Tetrahydro-3H-3-benzazepine-2,4-dione
Common Synonyms o-Phenylenediacetimide; 3-Benzazepine-2,4-dione
CAS Registry Number 2184-00-1
Chemical Formula C

H

NO

Molecular Weight 175.19 g/mol
SMILES O=C1CC2=CC=CC=C2CC(=O)N1
InChI Key DUOANANYKYXIQY-UHFFFAOYSA-N
Structural Analysis

Unlike the rigid, planar phthalimide (5-membered ring), the 7-membered azepine ring in 3-benzazepine-2,4-dione adopts a flexible boat-like conformation . This flexibility relieves ring strain but imposes specific steric requirements for binding pockets when used as a pharmacophore.

  • Symmetry: The molecule possesses

    
     symmetry. The C1 and C5 methylene protons are chemically equivalent in an achiral environment.
    
  • Electronic Character: The nitrogen lone pair is delocalized into both carbonyls, rendering the N-H proton significantly acidic (imide character) and reducing the nucleophilicity of the nitrogen.

Part 2: Thermodynamic & Physical Constants

The physicochemical profile of 3-benzazepine-2,4-dione is dominated by its high polarity and hydrogen-bond donating capability (N-H).

Property Value / Range Context & Causality
Melting Point 191 – 192 °C High lattice energy due to intermolecular Hydrogen bonding (dimer formation typical of cyclic imides).
Solubility (Lipophilic) LowPoor solubility in hexane, ether, or cold chloroform.
Solubility (Polar) Moderate to HighSoluble in hot Isopropyl Alcohol (iPrOH), DMSO, DMF, and hot Ethanol.
pKa (Imide NH) ~10.5 – 11.5 (Est.)The N-H proton is acidic due to resonance stabilization of the conjugate base by two carbonyls. Comparable to glutarimide.
logP (Octanol/Water) 0.65 (Predicted)Moderate lipophilicity; sufficiently polar to cross membranes but requires functionalization for optimal bioavailability.
TPSA 46.17 Ų Polar surface area dominated by the imide functionality.

Expert Insight: The melting point of 191-192 °C is a critical purity indicator. Impurities from incomplete cyclization (e.g., o-phenylenediacetic acid monoamide) often depress the melting point to <180 °C.

Part 3: Spectroscopic Signature

Reliable identification requires a multi-modal approach. The symmetry of the molecule simplifies the NMR signals significantly.

Nuclear Magnetic Resonance (NMR)[4][5]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
      10.8 ppm  (s, 1H, NH ): Broad singlet, exchangeable with D
      
      
      
      O. Shift varies with concentration (H-bonding).
    • 
      7.1 – 7.3 ppm  (m, 4H, Ar-H ): Aromatic multiplet.
      
    • 
      3.6 – 3.8 ppm  (s, 4H, CH 
      
      
      
      ): Appears as a sharp singlet due to rapid ring inversion averaging the axial/equatorial environments, or accidental equivalence due to symmetry.
  • 
    C NMR: 
    
    • Carbonyl: ~173 ppm.

    • Aromatic: ~135 ppm (quaternary), ~129 ppm, ~127 ppm.

    • Benzylic: ~40-45 ppm.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3200 – 3150 cm

    
     (Broad, H-bonded).
    
  • C=O Stretch: 1720 cm

    
     and 1690 cm
    
    
    
    . Cyclic imides typically show a doublet due to symmetric and asymmetric coupling of the carbonyl vibrations.

Part 4: Chemical Stability & Reactivity

The 3-benzazepine-2,4-dione scaffold is chemically robust but possesses specific reactive vectors utilized in drug synthesis.

Acidity & N-Alkylation

The imide proton is sufficiently acidic to be deprotonated by weak bases (e.g., K


CO

, NaH) in polar aprotic solvents.
  • Reaction: Deprotonation yields a resonance-stabilized anion that acts as a nucleophile.

  • Application: Reaction with alkyl halides allows the introduction of side chains (e.g., N-methyl, N-allyl) prior to ring reduction.

Hydrolytic Stability
  • Acidic Conditions: Stable. Resists ring opening in dilute aqueous acid.

  • Basic Conditions: Susceptible to ring opening (hydrolysis) at pH > 12 or under vigorous reflux with NaOH, reverting to o-phenylenediacetic acid derivatives.

Redox Potential
  • Reduction: The carbonyls are reducible. Treatment with LiAlH

    
     or BH
    
    
    
    ·THF converts the 2,4-dione entirely to the 2,3,4,5-tetrahydro-1H-3-benzazepine amine, the core scaffold for dopaminergic ligands.
Tautomerism

Unlike 1,3-dicarbonyls, this imide does not exhibit significant enolization (formation of -C(OH)=C-) under standard conditions, contributing to its stability as a solid.

Part 5: Experimental Protocols

Workflow Diagram: Synthesis & Functionalization

The following diagram illustrates the standard synthetic pathway from o-xylene derivatives to the benzazepine scaffold.

BenzazepineSynthesis cluster_conditions Key Process Parameters Start o-Phenylenediacetic Acid (Precursor) Reaction Cyclization (Urea/Heat or NH3) Start->Reaction Thermal Dehydration (-H2O) Product 3-Benzazepine-2,4-dione (Target Scaffold) Reaction->Product 191-192°C Melt Deriv N-Alkylated Intermediate Product->Deriv R-X, K2CO3 (N-Alkylation) Final Tetrahydro-3-benzazepine (Drug Core) Product->Final Direct Reduction Deriv->Final LiAlH4 (Reduction)

Figure 1: Synthetic logic flow from precursor acid to pharmacologically active amine scaffold.

Protocol 1: Synthesis of 1,2,4,5-Tetrahydro-3H-3-benzazepine-2,4-dione

Objective: Preparation of the dione scaffold from o-phenylenediacetic acid.

  • Reagents:

    • o-Phenylenediacetic acid (1.0 eq)

    • Urea (1.2 eq) OR Ammonium Hydroxide (excess)

    • Solvent: None (Melt fusion) or High-boiling solvent (Decalin).

  • Procedure (Melt Method):

    • Mix o-phenylenediacetic acid and urea intimately in a mortar.

    • Heat the mixture in a round-bottom flask to 170–180 °C .

    • Ammonia and water vapor will evolve. Maintain temperature for 2–3 hours until evolution ceases.

    • Cool the melt to room temperature. The residue will solidify.

  • Purification:

    • Recrystallize the crude solid from boiling Isopropyl Alcohol (iPrOH) .

    • Filter hot if necessary to remove insoluble polymers.

    • Cool slowly to 4 °C to yield colorless needles.

  • Validation:

    • Check Melting Point: Target 191–192 °C .

    • TLC (SiO

      
      , 5% MeOH in DCM): Single spot, R
      
      
      
      ~ 0.4.
Protocol 2: Analytical Characterization (HPLC)

Objective: Purity assessment.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic).

  • Retention Time: Expect elution at moderate polarity (approx 40-50% B) due to the polar imide group.

References

  • Halford, J. O., & Weissmann, B. (1952).[3] o-Phenylenediacetimide and other Compounds Related to 3,1H-Benzazepine.[4][5] The Journal of Organic Chemistry, 17(12), 1646–1652.

  • Pecherer, B., et al. (1971). The Synthesis of Some 3-Benzazepines. Journal of Heterocyclic Chemistry, 8(5), 779-783.
  • PubChem Database. (n.d.). Compound Summary for CAS 2184-00-1. National Center for Biotechnology Information.

  • Ladd, D. L., et al. (1986). Synthesis and dopaminergic activity of 3-benzazepines. Journal of Medicinal Chemistry, 29(10), 1904-1912. (Context on the reduction of the dione to the amine).

Sources

Navigating the Therapeutic Potential of Benzazepine and Benzodiazepine-Dione Scaffolds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The seven-membered nitrogen-containing heterocyclic cores of benzazepines and their diazepine counterparts, benzodiazepines, represent a cornerstone in modern medicinal chemistry. These scaffolds are considered "privileged structures" due to their ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide delves into the rich biological landscape of derivatives based on the benzazepine-dione and, more extensively, the benzodiazepine-dione frameworks.

While the initial focus of this guide was the specific 1H-3-benzazepine-2,4(3H,5H)-dione core, a comprehensive survey of the scientific literature reveals a notable scarcity of research dedicated to this particular isomer. In contrast, its structural relatives, the 1,4- and 1,5-benzodiazepine-2,4-dione systems, have been the subject of extensive investigation, yielding a wealth of data on their synthesis, biological activities, and therapeutic potential.[3] Therefore, this technical guide will primarily focus on the well-documented biological activities of benzodiazepine-dione derivatives as a powerful case study in scaffold-based drug discovery, while also touching upon related benzazepine structures where information is available. We will explore their significant anticonvulsant, anticancer, and enzyme inhibitory properties, providing researchers and drug development professionals with a detailed understanding of their promise and the methodologies to explore it.

Anticonvulsant Activity: A Legacy of Neurological Therapeutics

The benzodiazepine scaffold is perhaps most renowned for its impact on central nervous system (CNS) disorders, particularly epilepsy.[3] Derivatives of 1,4- and 1,5-benzodiazepine-diones have been synthesized and evaluated as potent anticonvulsant agents, often exhibiting favorable safety profiles compared to existing antiepileptic drugs.[4]

Mechanism of Action: Modulating GABAergic Neurotransmission

The primary mechanism by which many benzodiazepine derivatives exert their anticonvulsant effects is through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. GABA is the primary inhibitory neurotransmitter in the mammalian brain. The GABAA receptor, a ligand-gated ion channel, possesses a specific benzodiazepine binding site. Upon binding, these compounds potentiate the effect of GABA, increasing the influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus dampening neuronal excitability and suppressing seizure activity.

GABAA_Mechanism cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABAA_receptor GABA-A Receptor Chloride_channel Chloride (Cl-) Channel (Closed) GABAA_receptor->Chloride_channel controls Channel_open Chloride Channel Opens GABAA_receptor->Channel_open potentiates opening GABA GABA GABA->GABAA_receptor binds Benzodiazepine Benzodiazepine Derivative Benzodiazepine->GABAA_receptor binds (allosteric site) Hyperpolarization Neuronal Hyperpolarization Channel_open->Hyperpolarization leads to Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability results in Anticonvulsant_effect Anticonvulsant Effect Reduced_excitability->Anticonvulsant_effect produces

Mechanism of anticonvulsant action of benzodiazepine derivatives.
Experimental Evaluation of Anticonvulsant Activity

The preclinical assessment of anticonvulsant potential typically involves a battery of in vivo models in rodents. The two most common screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Adult male mice (e.g., Swiss albino) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), a maximal seizure is induced via corneal electrodes using an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hind limb extension.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animal Model: As in the MES test, adult male mice are used.

  • Compound Administration: The test compound or vehicle is administered as described above.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period is considered protection.

  • Data Analysis: The ED50 is calculated as in the MES test.

Neurotoxicity is also assessed, typically using the rotarod test, to determine the therapeutic index (TD50/ED50), which is a measure of the drug's safety.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on various benzodiazepine-dione derivatives have revealed key structural features that influence their anticonvulsant activity. For instance, substitutions on the aromatic ring and at the nitrogen positions of the diazepine ring can significantly modulate potency and selectivity.[3]

Anticancer Activity: A Promising Frontier

In recent years, the benzodiazepine-dione scaffold has emerged as a promising template for the design of novel anticancer agents.[5] Derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.

Mechanisms of Anticancer Action

The anticancer mechanisms of benzodiazepine-dione derivatives are diverse and appear to be cell-line and compound-specific. Some of the reported mechanisms include:

  • Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death in cancer cells. This is often accompanied by the activation of caspases, key enzymes in the apoptotic cascade.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.

  • Inhibition of Key Signaling Pathways: Some derivatives have been found to interfere with critical signaling pathways involved in cancer cell growth and survival.

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of Benzodiazepine-dione Derivatives MTT_Assay Cytotoxicity Screening (e.g., MTT Assay) Synthesis->MTT_Assay Cell_Lines Human Cancer Cell Lines (e.g., MCF-7, HCT116) Cell_Lines->MTT_Assay IC50 Determine IC50 values MTT_Assay->IC50 Flow_Cytometry Flow Cytometry (Cell Cycle Analysis, Apoptosis) IC50->Flow_Cytometry Lead Compounds Western_Blot Western Blot (Protein Expression) IC50->Western_Blot Lead Compounds Xenograft Xenograft Mouse Model Flow_Cytometry->Xenograft Western_Blot->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth

Experimental workflow for evaluating anticancer activity.
Experimental Evaluation of Anticancer Activity

The initial assessment of anticancer potential is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of some representative 1,5-benzodiazepine-2,4-dione derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Derivative A A549 (Lung)10.2[5]
Derivative B MCF-7 (Breast)8.5[5]
Derivative C HCT116 (Colon)12.1[5]
Derivative D HeLa (Cervical)9.8[5]

Enzyme Inhibition: A Versatile Mode of Action

Derivatives of benzazepine and benzodiazepine-diones have also been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

NMDA Receptor Antagonism

Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione have been synthesized and evaluated as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Antagonists of the NMDA receptor have therapeutic potential in conditions such as stroke, epilepsy, and neurodegenerative diseases.

Synthesis of the Benzodiazepine-Dione Core

A common and versatile method for the synthesis of the 1,5-benzodiazepine-2,4-dione scaffold is the condensation of o-phenylenediamines with malonic acid or its derivatives.[6]

General Synthetic Protocol:

  • Reaction Setup: A mixture of a substituted o-phenylenediamine and a malonic acid derivative (e.g., diethyl malonate) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution. The solid product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

Conclusion and Future Directions

The benzazepine-dione and particularly the benzodiazepine-dione scaffolds are of significant interest in medicinal chemistry, with a proven track record in the development of CNS-active agents and emerging potential in oncology and other therapeutic areas. The versatility of their synthesis allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research in this area will likely focus on:

  • Exploring the under-researched isomers , such as the this compound core, to uncover potentially novel biological activities.

  • The design of more selective and potent derivatives with improved pharmacokinetic and safety profiles.

  • Elucidating the detailed molecular mechanisms of action for their anticancer and other non-CNS activities.

  • The application of computational methods , such as molecular docking and virtual screening, to guide the rational design of new derivatives with enhanced therapeutic properties.

This guide has provided a comprehensive overview of the biological activities of benzazepine- and benzodiazepine-dione derivatives, grounded in established scientific literature. It is intended to serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development, inspiring further exploration of these remarkable heterocyclic systems.

References

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (n.d.). RSYN RESEARCH. Retrieved from [Link]

  • Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][3]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Newer 1H-Benzo[b][1][7] diazepin-2(3H)-one Derivatives as Potential Anticonvulsant Ag. (2022, February 3). Pharmaceutical Sciences. Retrieved from [Link]

  • Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents. (2016, July 15). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][2]triazolo[1,5-a][1][3]diazepine and its cycloalkane and cycloalkene condensed analogues. (n.d.). RSC Advances. Retrieved from [Link]

  • SYNTHESIS AND ANTICONVULSANT EVALUATION OF SOME NOVEL 2,5-DISUBSTITUTED 1,3,4-THIADIAZOLES: PHARMACOPHORE MODEL STUDIES. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivat. (2021, July 21). Corpus UL. Retrieved from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). Retrieved from [Link]

  • synthetic approaches to 1,5-benzodiazepine-2,4-dione derivatives: a review. (2025, February 26). ResearchGate. Retrieved from [Link]

  • biological properties of 1,5-benzodiazepine-2,4- diones. (2025, October 22). ResearchGate. Retrieved from [Link]

  • Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. (2002, January 15). PubMed. Retrieved from [Link]

Sources

"exploratory screening of 1H-3-benzazepine-2,4(3H,5H)-dione libraries"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The 1H-3-benzazepine-2,4(3H,5H)-dione scaffold represents a distinct, privileged structure in medicinal chemistry, often overshadowed by its more common congeners, the 1,4-benzodiazepines and 3-benzazepin-2-ones. Chemically, this scaffold is a seven-membered cyclic imide, effectively a homolog of homophthalimide. Its unique puckered topology and dual carbonyl functionality make it an exceptional peptidomimetic template, capable of projecting substituents into specific spatial vectors to interrogate G-Protein Coupled Receptors (GPCRs), ion channels (specifically NMDA), and metalloenzymes.

This guide details the end-to-end workflow for the exploratory screening of these libraries, moving from combinatorial synthesis to high-content pharmacological validation.

Chemical Space & Library Synthesis ("The Make")

Structural Analysis

The core structure consists of a benzene ring fused to a seven-membered azepine ring containing two ketone groups at positions 2 and 4.

  • Pharmacophore Features: Two hydrogen bond acceptors (carbonyls), one hydrogen bond donor (if N3 is unsubstituted), and a hydrophobic aromatic core.

  • Conformational Flexibility: Unlike the rigid phthalimide (5-membered), the 7-membered dione ring adopts a twist-boat conformation, allowing for unique binding modes in deep protein pockets.

Combinatorial Synthesis Protocol

The most robust route for library generation is the thermal condensation of 1,2-benzenediacetic acid (or its diesters) with diverse primary amines. This method is amenable to both solution-phase parallel synthesis and solid-phase adaptation.

Protocol: Parallel Solution-Phase Synthesis
  • Reagents: 1,2-benzenediacetic acid (1.0 equiv), Primary Amine (

    
    , 1.1 equiv), Xylene (solvent).
    
  • Apparatus: Dean-Stark trap or sealed pressure vials with molecular sieves.

  • Procedure:

    • Dissolve 1,2-benzenediacetic acid in xylene (0.5 M).

    • Add the specific primary amine.

    • Heat to reflux (

      
      ) for 12–16 hours. The reaction is driven by the azeotropic removal of water.
      
    • Note: For volatile amines, use sealed tube conditions at

      
      .
      
  • Work-up: Cool to RT. Wash with 1N HCl (to remove unreacted amine) and sat.

    
     (to remove unreacted acid).
    
  • Purification: Evaporation usually yields high-purity product (>90%) suitable for primary screening. Recrystallization from EtOH for hits.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1,2-Benzenediacetic Acid Reaction Cyclodehydration (Xylene, 140°C, -H2O) Start->Reaction Amine Library of Primary Amines (R-NH2) Amine->Reaction Workup Acid/Base Wash (Remove SM) Reaction->Workup 12-16h Product 3-Substituted Benzazepine-2,4-dione Workup->Product Yield >85%

Caption: Figure 1. High-throughput synthesis workflow via thermal cyclodehydration.

Screening Strategy ("The Test")

Given the structural homology to known CNS agents, the primary screening campaign should prioritize NMDA receptor antagonism (specifically GluN2B subunit selectivity) and HIV-1 Integrase inhibition (due to the dione metal-chelating potential).

Primary Assay: GluN2B Binding (Radioligand Displacement)

Benzazepine derivatives have shown high affinity for the ifenprodil binding site on the GluN2B subunit of the NMDA receptor [1].

  • Target: NMDA Receptor (GluN2B subunit).[1]

  • Radioligand:

    
    -Ifenprodil or 
    
    
    
    -Ro 25-6981.
  • Controls: Ifenprodil (Positive), DMSO (Negative).

  • Threshold: >50% displacement at 10

    
    .
    

Step-by-Step Protocol:

  • Membrane Prep: Prepare membranes from CHO cells stably expressing hGluN1/hGluN2B.

  • Incubation: Mix membrane homogenate (

    
     protein), 
    
    
    
    -Ligand (5 nM), and library compound (
    
    
    ) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate at

    
     for 2 hours (equilibrium is slow for this site).
    
  • Harvest: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Detection: Liquid scintillation counting.

Secondary Assay: Functional Calcium Flux

Hits from the binding assay must be validated for functional antagonism to rule out false positives (e.g., aggregators).

  • System: FLIPR (Fluorometric Imaging Plate Reader).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Glutamate (

    
    ) + Glycine (
    
    
    
    ).
  • Readout: Reduction in fluorescence intensity relative to control.

Screening Logic Diagram

ScreeningLogic Library Benzazepine-2,4-dione Library (10mM DMSO) Primary Primary Screen: [3H]-Ifenprodil Binding (10 µM single point) Library->Primary Filter1 Hit Selection (>50% Displacement) Primary->Filter1 Filter1->Library Inactive (Discard) Secondary Secondary Screen: Ca2+ Flux (FLIPR) (Functional Antagonism) Filter1->Secondary Tox Counter Screen: Cytotoxicity (MTT) Secondary->Tox Active Compounds Lead Validated Lead (IC50 Determination) Tox->Lead Non-toxic

Caption: Figure 2. Cascade screening logic for identifying GluN2B-selective antagonists.

Data Analysis & SAR Insights ("The Analyze")

Structure-Activity Relationship (SAR) Trends

Based on historical data for benzazepine scaffolds [2][3], the following trends are anticipated for the 2,4-dione library:

Substituent (

at N3)
Predicted GluN2B AffinityPhysicochemical Impact
Benzyl HighFits hydrophobic pocket (Ifenprodil-like).
4-OH-Benzyl Very HighH-bond donor mimics phenol of Ifenprodil.
Methyl/Ethyl LowInsufficient steric bulk for allosteric site.
Amino-alkyl ModeratePotential for salt bridge, but reduced permeability.
Cyclohexyl Moderate/HighGood hydrophobic fill, but lacks

stacking.
Mechanistic Insight

The 2,4-dione moiety acts as a rigid linker that positions the N3-substituent. Unlike the flexible alkyl chain in ifenprodil, the benzazepine ring restricts the conformational entropy. If the N3-substituent is a 4-hydroxyphenyl group, the molecule mimics the pharmacophore of classical GluN2B antagonists but with potentially improved metabolic stability due to the cyclic imide resisting oxidative metabolism.

References

  • Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Note: Representative link for benzazepine NMDA context).

  • Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Source: PubMed URL:[1][Link]

  • Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Source: Journal of Combinatorial Chemistry (ACS) URL:[Link]

  • 3-Hydroxypyrimidine-2,4-diones as an Inhibitor Scaffold of HIV Integrase. Source: NIH / PubMed Central URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 1H-3-Benzazepine-2,4(3H,5H)-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization, synthesis, and functionalization of the 1H-3-benzazepine-2,4(3H,5H)-dione scaffold—a privileged structure in neuropharmacology and enzyme inhibition.[1]

Executive Summary

The This compound (hereafter referred to as 3-BZD ) is a bicyclic, seven-membered imide scaffold.[1] Unlike its ubiquitous 1,4-benzodiazepine cousins, the 3-BZD core offers a unique, electrically neutral, and lipophilic profile ideal for crossing the blood-brain barrier (BBB).[1]

This scaffold serves two critical roles in modern drug discovery:

  • Pharmacophore: Acting as a bioisostere for cyclic peptides, hydantoins, and barbiturates in anticonvulsant and anti-inflammatory programs.[1]

  • Synthetic Intermediate: Functioning as the stable, accessible precursor to 2,3,4,5-tetrahydro-1H-3-benzazepines —the core structure of dopaminergic drugs like Fenoldopam and Lorcaserin .[1]

Chemical Biology Profile & Rationale

Structural Attributes

The 3-BZD core consists of a benzene ring fused to a seven-membered azepine ring containing two carbonyls at positions 2 and 4.[2]

  • Conformational Flexibility: The seven-membered ring adopts a twisted boat conformation, allowing it to mimic

    
    -turn motifs in proteins.[1]
    
  • Electronic Character: The imide functionality (–CO–NH–CO–) renders the N-H proton acidic (pKa

    
     8.5–9.5), facilitating facile N-alkylation without harsh bases.
    
  • Metabolic Stability: The dione motif is resistant to rapid oxidative metabolism compared to the corresponding amines, prolonging half-life in early screening.

Target Landscape
Therapeutic AreaTarget ClassMechanism of Action
Neurology Voltage-gated Ion Channels (Na+, Ca2+)Stabilization of inactivated states (Anticonvulsant)
Psychiatry Dopamine Receptors (D1/D5)Requires reduction to amine; Agonist/Antagonist
Oncology Metalloenzymes (MMPs, HDACs)Zinc chelation via dione carbonyls (weak) or hydroxamic acid derivatives
Virology NS5B PolymeraseAllosteric inhibition (HCV)

Experimental Protocols

Protocol A: Modular Synthesis of the 3-BZD Core

Objective: To synthesize the core scaffold from commercially available o-phenylenediacetic acid on a gram scale.

Reagents:

  • o-Phenylenediacetic acid (CAS: 7500-53-0)[1]

  • Primary Amine (

    
    ) or Urea (for unsubstituted core)
    
  • Xylene or Toluene (Solvent)

  • Dean-Stark apparatus[1]

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask, suspend o-phenylenediacetic acid (10 mmol) in Xylene (50 mL).

  • Amine Addition: Add the primary amine (10.5 mmol) dropwise. If using a volatile amine, use a slight excess (1.2 eq).[1]

    • Note: For the unsubstituted parent (

      
      ), use Urea (10 mmol) and heat to fusion (150°C) without solvent, or use Ammonium Acetate in acetic acid.[1]
      
  • Cyclodehydration: Attach a Dean-Stark trap and reflux the mixture vigorously (140°C) for 4–6 hours. Monitor water collection.

    • Checkpoint: The reaction is complete when water evolution ceases and TLC (EtOAc:Hexane 1:1) shows consumption of the diacid.

  • Isolation: Cool to room temperature. The 3-BZD product often crystallizes directly from Xylene.

  • Purification: Filter the precipitate. Wash with cold hexanes. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–90%

Protocol B: Library Diversification (N- and C-Alkylation)

Objective: To generate a focused library for SAR (Structure-Activity Relationship) studies.

Mechanism:

  • N-Alkylation (Position 3): Exploits the imide acidity.

  • C-Alkylation (Positions 1 & 5): The methylene protons

    
     to the carbonyls are enolizable, though less acidic than the N-H.
    

Workflow:

  • N-Alkylation:

    • Dissolve 3-BZD (1 mmol) in DMF.

    • Add

      
       (1.5 eq) and stir for 15 min at RT.
      
    • Add Alkyl Halide (

      
      , 1.1 eq).[1] Stir at 60°C for 2 hours.
      
    • Result: Quantitative conversion to N-substituted dione.

  • C-Alkylation (Advanced):

    • Requirement: Use N-substituted 3-BZD to prevent N-deprotonation.[1]

    • Cool solution (THF) to -78°C. Add LiHMDS (1.1 eq) to generate the enolate.

    • Add Electrophile. Warm to RT.

    • Note: This typically yields substitution at C-1 or C-5.[1] Regiocontrol is difficult without chiral auxiliaries.

Protocol C: Reduction to Bioactive Tetrahydro-3-benzazepines

Objective: To convert the "inactive" dione scaffold into a "dopamine-active" amine scaffold (e.g., Fenoldopam analogs).

Reagents:

  • Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    )
  • Dry THF

Method:

  • Suspend

    
     (4 eq) in dry THF under Argon.
    
  • Add 3-BZD (1 eq) solution dropwise at 0°C.

  • Reflux for 12 hours. The dione carbonyls are reduced to methylenes.

  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ).
  • Isolation: Filter salts, dry organic layer, and convert to HCl salt for stability.

Visualization & Logic

Synthesis & Diversification Pathway

The following diagram illustrates the flow from raw materials to diverse bioactive libraries.

G cluster_0 Library Generation Precursor o-Phenylenediacetic Acid Core 1H-3-benzazepine-2,4-dione (The Scaffold) Precursor->Core Cyclodehydration (Xylene, Reflux) Amine Primary Amine (R-NH2) Amine->Core + N_Alk N-Alkylated Dione (Anticonvulsant/Anti-inflammatory) Core->N_Alk K2CO3, R-X (N-Functionalization) Reduced 2,3,4,5-Tetrahydro-3-benzazepine (Dopaminergic Ligands) Core->Reduced LiAlH4 Reduction (Core Transformation) C_Alk C-Alkylated Dione (Complex Scaffolds) N_Alk->C_Alk LiHMDS, E+ (Alpha-Carbon Functionalization)

Caption: Figure 1: Synthetic workflow transforming o-phenylenediacetic acid into the 3-BZD scaffold and subsequent divergence into functional drug classes.

Structure-Activity Relationship (SAR) Logic

This diagram guides the medicinal chemist on where to modify the scaffold for specific biological outcomes.

SAR Center 3-BZD Core N3 N-3 Position (Lipophilicity/PK) Center->N3 C2_4 C-2/C-4 Carbonyls (H-Bond Acceptors) Center->C2_4 Benzene Benzene Ring (C6-C9) (Pi-Pi Stacking) Center->Benzene C1_5 C-1/C-5 Methylenes (Stereocenters) Center->C1_5 Effect_N BBB Penetration & Metabolic Stability N3->Effect_N Effect_CO Receptor Binding (e.g., Anticonvulsant) C2_4->Effect_CO Effect_Red Reduction -> Amine (Dopamine D1/D5 Activity) C2_4->Effect_Red LiAlH4 Effect_Ar Potency Tuning (Halogenation increases affinity) Benzene->Effect_Ar

Caption: Figure 2: SAR decision tree. Modifications at N-3 affect pharmacokinetics, while reduction of C-2/C-4 shifts the class from enzyme inhibitor/anticonvulsant to GPCR ligand.[1]

References

  • Scaffold Synthesis & Chemistry

    • Title: Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines.[1]

    • Source: Journal of Medicinal Chemistry (1979).
    • URL:[Link]

  • Dopaminergic Applications (Reduced Form)

    • Title: Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation.[1][3]

    • Source: Organic Letters (via PMC).
    • URL:[Link]

  • Related Dione Bioactivity (Anticonvulsant)

    • Title: Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents.[1][4][5]

    • Source: Pharmacology Biochemistry and Behavior.
    • URL:[Link]

  • Privileged Scaffold Review

    • Title: 1,3-Diazepine: A privileged scaffold in medicinal chemistry.[1]

    • Source: Chemical Biology & Drug Design.
    • URL:[Link]

Sources

Application Note: Analytical Characterization of 1H-3-benzazepine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the analytical characterization of 1H-3-benzazepine-2,4(3H,5H)-dione (CAS RN: 10476-39-8, also known as the cyclic imide of o-phenylenediacetic acid). This scaffold is a critical intermediate in the synthesis of dopaminergic agents (e.g., fenoldopam analogs) and exhibits distinct structural features requiring a multi-modal analytical approach.

Introduction & Structural Context

The target compound, This compound (C₁₀H₉NO₂), is a bicyclic imide formed by the condensation of o-phenylenediacetic acid with ammonia. Chemically, it consists of a benzene ring fused to a seven-membered azepine ring containing two carbonyl groups flanking a nitrogen atom.

Key Structural Challenges:

  • Conformational Mobility: The seven-membered ring exhibits flexibility (boat/chair-like conformers), which can broaden NMR signals at room temperature.

  • Tautomerism: While the dione (imide) form is dominant, potential enolization can affect chromatographic behavior under basic conditions.

  • Symmetry: The molecule possesses a

    
     plane of symmetry passing through the nitrogen and the center of the benzene ring, simplifying the NMR spectra but making impurity detection (of asymmetric byproducts) critical.
    
Analytical Workflow

The following diagram outlines the logical flow for complete characterization, ensuring self-validation of data.

AnalyticalWorkflow cluster_ID Structural Identification (Qualitative) cluster_Purity Purity & Physical State (Quantitative) Sample Crude this compound Purification Purification (Recrystallization/Prep-HPLC) Sample->Purification HRMS HRMS (ESI+) Exact Mass & Fragmentation Purification->HRMS NMR 1D & 2D NMR (DMSO-d6) Symmetry & Connectivity Purification->NMR FTIR FT-IR (ATR) Functional Groups (Imide) Purification->FTIR HPLC HPLC-UV/DAD Chromatographic Purity Purification->HPLC XRD PXRD / SC-XRD Polymorph Identification Purification->XRD Thermal DSC / TGA Melting Point & Solvates Purification->Thermal HRMS->NMR Confirm Formula NMR->HPLC Validate Ref Std XRD->Thermal Phase Correl.

Caption: Integrated analytical workflow for benzazepine dione characterization.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation patterns to verify the core scaffold.

Methodology
  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

Expected Data & Interpretation

The molecule (MW 175.[1]18) protonates readily on the imide oxygen or nitrogen.

ParameterValue / ObservationMechanistic Insight
Parent Ion [M+H]⁺ m/z 176.0706 (Calc. for C₁₀H₁₀NO₂)Protonation of the imide system.
Adducts m/z 198.0525 [M+Na]⁺Common in glass/solvent contamination; confirms MW.
Fragment 1 m/z ~148 (Loss of CO)Characteristic of cyclic imides/ketones (neutral loss of 28 Da).
Fragment 2 m/z ~133 (Loss of CHNO)Ring contraction or cleavage of the azepine ring.
Fragment 3 m/z 105 (C₈H₉⁺)Tropylium-like cation or ethyl-benzene derivative formed after ring collapse.

Self-Validation: The absence of a peak at m/z 174 (M-H) in negative mode can confirm the stability of the imide proton, though imides are weakly acidic (pKa ~8-9) and may ionize in ESI(-).

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment. The symmetry of the molecule is the primary diagnostic tool.

Experimental Setup
  • Solvent: DMSO-d₆ (Preferred due to solubility and exchange suppression).

  • Frequency: 400 MHz or higher.

  • Concentration: 5-10 mg in 0.6 mL.

1H NMR Spectrum (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
10.80 Broad Singlet1HNH (Pos 3)Imide proton; exchangeable with D₂O. Broadness indicates quadrupole relaxation or exchange.
7.15 – 7.30 Multiplet4HAr-H Aromatic protons. Often appears as a simplified AA'BB' system due to symmetry.
3.95 Singlet4HCH₂ (Pos 1, 5)Benzylic protons. Crucial: Appears as a singlet because the 7-membered ring undergoes rapid conformational inversion at RT, averaging the axial/equatorial environments.
13C NMR Spectrum (100 MHz, DMSO-d₆)
  • 173.5 ppm: C=O (C2, C4) - Imide carbonyls.

  • 134.2 ppm: Ar-C (Quaternary, C5a, C9a).

  • 129.1 ppm: Ar-CH.

  • 127.8 ppm: Ar-CH.

  • 41.5 ppm: CH₂ (C1, C5) - Benzylic carbons.

Critical Troubleshooting: If the CH₂ signal at ~3.95 ppm splits into an AB quartet, it indicates the ring is conformationally locked (e.g., at low temperature or due to steric hindrance from impurities).

Protocol 3: Vibrational Spectroscopy (FT-IR)

Objective: Verify the imide functional group and solid-state form.

Method
  • Mode: Attenuated Total Reflectance (ATR) on neat solid.

  • Resolution: 4 cm⁻¹.

Diagnostic Bands
  • Imide Carbonyls (C=O): Cyclic imides show a characteristic doublet due to symmetric and asymmetric stretching coupling.

    • Band 1 (Asym): ~1720–1740 cm⁻¹ (Stronger intensity).

    • Band 2 (Sym): ~1680–1700 cm⁻¹ (Weaker intensity).

  • N-H Stretch: Broad band at 3100–3250 cm⁻¹ . The shape depends on hydrogen bonding in the crystal lattice.

  • C-N Stretch: ~1350 cm⁻¹.

Protocol 4: Chromatographic Purity (HPLC)

Objective: Quantify purity and detect hydrolytic degradants (e.g., o-phenylenediacetic acid monoamides).

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic).

Retention Logic
  • This compound: Elutes mid-gradient (moderately polar, logP ~0.5 - 1.0).

  • Impurity - o-Phenylenediacetic acid: Elutes early (highly polar, acidic).

  • Impurity - Open ring amide: Elutes before the main peak (more polar than the closed imide).

Protocol 5: Solid-State Characterization (XRD)

Objective: Identify polymorphism. Cyclic imides are prone to packing polymorphism which affects solubility and bioavailability.

X-Ray Powder Diffraction (PXRD)
  • Scan Range: 2θ = 3° to 40°.

  • Step Size: 0.02°.

  • Significance:

    • The 7-membered ring can adopt "chair" or "boat" conformations in the crystal lattice.

    • Different solvents (MeOH vs. Acetone) often yield different polymorphs.

    • Action: If multiple melting points are observed in DSC (e.g., endotherms at 185°C and 190°C), use XRD to confirm a phase mixture.

References

  • Synthesis and Precursor Analysis

    • Tagaki, W., & Mitsui, T. (1960).[4] Synthesis of Two Isomeric p-Menthane-3,4-diols... and o-Phenylenediacetic acid derivatives. The Journal of Organic Chemistry, 25(9). Link

  • Benzazepine Scaffold NMR Data

    • Peña, S., et al. (2015).[5] Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. Link

  • Crystal Structure of Related Diones

    • Négrier, P., et al. (2006).[1] Crystal Structure of Benzodiazepin-2,4-dione. Analytical Sciences, 22. Link

  • General Imide Characterization

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[6] (Standard text for Imide IR/NMR interpretation).

  • HPLC Methods for Benzazepines

    • Smink, B. E., et al. (2004).[7] Quantitative analysis of 33 benzodiazepines... in whole blood by liquid chromatography. Journal of Chromatography B. Link

Sources

"developing in vitro assays for 1H-3-benzazepine-2,4(3H,5H)-dione activity"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The 1H-3-benzazepine-2,4(3H,5H)-dione scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. The successful prosecution of a drug discovery campaign hinges on the development of robust and relevant in vitro assays to first identify biological activity and then elucidate the mechanism of action (MOA). This guide provides a strategic framework and detailed protocols for establishing a comprehensive assay cascade, from initial phenotypic screening to specific target-based biochemical and biophysical assays. We emphasize the rationale behind experimental design, the inclusion of self-validating controls, and the interpretation of quantitative data to empower researchers in their exploration of this promising chemical class.

Introduction: The Challenge of a Novel Scaffold

The this compound core is a versatile starting point for generating chemical diversity. Historical studies have linked related benzazepine structures to various biological outcomes, including antibacterial and antitumor effects.[1][2] However, for a novel library of derivatives, the biological target and precise MOA are often unknown. Therefore, a rigid, target-first approach is inefficient. A more logical strategy is to employ an assay funnel that begins with broad, phenotypic screens to detect any cellular activity and progressively narrows the focus to identify the specific molecular interactions responsible. This document outlines such a funnel, providing both the strategic "why" and the procedural "how" for each stage.

Section 1: The Assay Development and Screening Funnel

The journey from a novel compound to a validated lead is a multi-step process of elimination and characterization. The workflow is designed to efficiently screen large numbers of compounds, confirm initial "hits," and deeply characterize the most promising molecules. The primary goal is to fail irrelevant compounds quickly and cheaply, dedicating resources to those with genuine therapeutic potential.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Target Deconvolution & Validation cluster_3 Phase 4: Lead Optimization A Compound Library (this compound Derivatives) B Primary Phenotypic Screen (e.g., Cell Viability / Cytotoxicity Assay) Single High Concentration A->B Identify Bioactivity C Hit Confirmation (Dose-Response Curve, IC50 Determination) B->C Select 'Hits' D Secondary / Orthogonal Assays (e.g., Apoptosis vs. Necrosis Assays) C->D Confirm Activity & Prioritize E Mechanism of Action Studies (e.g., Caspase Activation, Pathway Analysis) D->E Elucidate Cellular Process F Target-Specific Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) E->F Identify Molecular Target G Structure-Activity Relationship (SAR) In-depth Biophysical Characterization F->G Refine Chemical Matter

Caption: The Drug Discovery Assay Funnel.

Section 2: Primary Screening - The Gateway to Discovery

The first crucial step is to determine if any derivatives possess biological activity within a relevant cellular context. A cell viability assay is the workhorse of primary screening for its simplicity, cost-effectiveness, and high-throughput compatibility.

Protocol 2.1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.

Methodology:

  • Cell Plating:

    • Harvest and count cells (e.g., HeLa, A549, or a disease-relevant cell line).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of your this compound derivatives (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve final desired concentrations (for primary screening, a single high concentration, e.g., 10 or 20 µM, is often used).

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.

    • Self-Validation Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the compound wells (e.g., 0.1%). This represents 100% viability.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[4]

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[5]

    • Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

Data Analysis: The percentage of cell viability is calculated as: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Compounds that show a significant reduction in viability (e.g., >50% inhibition) are considered "hits" and are prioritized for dose-response analysis to determine their potency (IC50).

Section 3: Secondary Screening - Elucidating the Mode of Cell Death

A positive hit from a viability screen tells us a compound is cytotoxic, but not how it kills the cells. The next logical step is to differentiate between major cell death pathways, such as apoptosis and necrosis. Apoptosis, or programmed cell death, is a highly regulated process often desirable for anti-cancer therapeutics.[7] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[7][8]

Protocol 3.1: Caspase-Glo® 3/7 Apoptosis Assay

Principle: This is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[9] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[10] Upon cleavage by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

G cluster_0 Mechanism of Caspase-Glo® 3/7 Assay A Pro-luminescent Substrate (Z-DEVD-aminoluciferin) C Cleaved Substrate (Aminoluciferin) A->C Cleavage B Active Caspase-3 or -7 (from apoptotic cell) B->C E Light (Luminescence) (Measured Signal) C->E Oxidation D Luciferase + ATP + O₂ (from reagent) D->E

Caption: Principle of the Caspase-Glo® 3/7 Assay.

Methodology:

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol (2.1), plating cells and treating them with the hit compounds in a white-walled, opaque 96-well plate suitable for luminescence measurements.

    • It is critical to run a parallel cell viability assay (like MTT or a real-time viability indicator) to normalize the caspase activity to the number of viable cells.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[11]

    • Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

    • Mix the contents on a plate shaker at low speed for 1-2 minutes to induce cell lysis and initiate the reaction.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is stable for several hours.[11]

Data Interpretation: A significant increase in luminescence in compound-treated wells compared to vehicle-treated wells indicates the induction of apoptosis via the activation of executioner caspases 3 and 7. This provides strong evidence for a programmed cell death MOA. If cytotoxicity is observed in the viability assay but no caspase activation is detected, it may suggest an alternative death pathway like necrosis, which should be investigated with different assays (e.g., LDH release or membrane integrity assays).

Section 4: Target-Specific Assays - Pinpointing the Molecular Interaction

Once a cellular phenotype is confirmed, the focus shifts to identifying the direct molecular target. This requires target-specific biochemical or biophysical assays. The choice of assay depends on the hypothesized target class (e.g., enzyme, receptor, protein-protein interaction). Below are protocols for two common assay formats that can be adapted to various targets.

Protocol 4.1: Fluorescence Resonance Energy Transfer (FRET) Protease Inhibition Assay

Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[12] A donor fluorophore, initially excited by a light source, can transfer its energy to a nearby acceptor fluorophore without the emission of a photon.[13][14] This is highly distance-dependent. For a protease assay, a peptide substrate is synthesized with a FRET donor and acceptor pair at opposite ends. In its intact state, the pair is close, and energy transfer (quenching of the donor's signal) occurs. When a protease cleaves the peptide, the donor and acceptor are separated, disrupting FRET and causing an increase in the donor's fluorescence.[15] An inhibitor will prevent this cleavage, keeping the FRET signal intact.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the target protease (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Protease Stock: Prepare a concentrated stock of the purified target protease in assay buffer.

    • FRET Substrate Stock: Prepare a concentrated stock of the FRET-labeled peptide substrate in DMSO.

    • Compound Plates: Serially dilute the this compound derivatives in DMSO in a 384-well plate.

  • Assay Procedure:

    • Add a small volume of the diluted compounds to the wells of a low-volume, black 384-well assay plate.

    • Add the purified protease, diluted in assay buffer, to the wells and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.

    • Self-Validation Controls:

      • No-Inhibitor Control (100% Activity): Wells with enzyme and DMSO vehicle.

      • No-Enzyme Control (Background): Wells with substrate and buffer only.

      • Positive Control: Wells with enzyme and a known inhibitor of the target protease.

    • Initiate the reaction by adding the FRET substrate, diluted in assay buffer, to all wells.

    • Immediately begin reading the fluorescence of the donor fluorophore over time (kinetic mode) using a plate reader set to the appropriate excitation and emission wavelengths.

Data Analysis: The rate of the reaction (slope of fluorescence vs. time) is calculated for each well. The percent inhibition is calculated as: % Inhibition = [1 - (Rate_sample - Rate_no-enzyme) / (Rate_no-inhibitor - Rate_no-enzyme)] * 100 Data can be plotted against compound concentration to determine an IC50 value.

Protocol 4.2: Fluorescence Polarization (FP) Competitive Binding Assay

Principle: FP is a technique used to measure the binding of a small fluorescent molecule (a "tracer") to a larger molecule (a protein receptor).[16] The principle is based on the rotational speed of molecules. A small, unbound tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP value). When the tracer binds to a large protein, the complex tumbles much more slowly, and the emitted light remains highly polarized (high FP value).[17] A competitive assay measures the ability of a test compound to displace the fluorescent tracer from the protein, causing a decrease in the FP signal.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer that maintains protein stability (e.g., PBS with 0.01% Tween-20).

    • Target Protein: Purified target protein of interest.

    • Fluorescent Tracer: A known ligand of the target protein that has been chemically labeled with a fluorophore (e.g., fluorescein).

    • Compound Plates: Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • Add the target protein and the fluorescent tracer at fixed, optimized concentrations to the wells of a black microplate. The tracer concentration is typically set at or below its dissociation constant (Kd).

    • Add the serially diluted test compounds to the wells.

    • Self-Validation Controls:

      • No Competitor Control (Maximum Polarization): Wells with protein, tracer, and vehicle (DMSO).

      • Free Tracer Control (Minimum Polarization): Wells with tracer and vehicle only (no protein).

      • Positive Control: Wells with protein, tracer, and a known unlabeled ligand for the target.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The reader measures the intensity of light emitted parallel and perpendicular to the excitation plane and calculates the polarization value, typically in millipolarization (mP) units.

Data Analysis: The assay window is the difference between the maximum and minimum polarization signals. The ability of the test compounds to displace the tracer is measured by the decrease in mP. Data is plotted against compound concentration to calculate an IC50, which reflects the binding affinity of the test compound for the target protein.

Section 5: Quantitative Data Presentation and Interpretation

Accurate data analysis is paramount for making sound decisions in a drug discovery project. For hit compounds, a full dose-response curve should be generated to determine potency, typically expressed as an IC50 (for inhibitors) or EC50 (for activators).

Table 1: Hypothetical Dose-Response Data for a Hit Compound in a Caspase-3/7 Assay

Compound Conc. (µM)Raw Luminescence (RLU)% Activity (Normalized)
10085,67098.2%
3084,98097.2%
1075,43084.8%
351,21054.1%
125,89023.9%
0.310,1505.8%
0.14,560-0.6%
Vehicle (0)5,1200.0%
Calculated EC50 2.8 µM

Normalization is performed relative to vehicle control (0% activity) and a positive control or maximum signal (100% activity).

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Apoptosis Assays. Sigma-Aldrich.

  • MTT assay protocol. Abcam.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Sensors (Basel).

  • Protocol for Cell Viability Assays. BroadPharm.

  • Protease & Enzyme Activity Assay Kits. Anaspec.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. STAR Protocols.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.

  • Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology.

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres.

  • Detection of protease activity by fluorescent protein FRET sensors: from computer simulation to live cells. Methods and Applications in Fluorescence.

  • What is an Inhibition Assay? Biobide Blog.

  • A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. PNAS.

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate.

  • Cell Apoptosis Assay Services. Reaction Biology.

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.

  • G protein chimera activation by agonist-activated GPCRs using BRET assay. ResearchGate.

  • Caspase-Glo 3/7 assay. Bio-protocol.

  • Caspase-Glo® 3/7 Assay Technical Bulletin. Promega Corporation.

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology.

  • Utilizing ELISA to monitor protein-protein interaction. Methods in Molecular Biology.

  • Utilizing ELISA to Monitor Protein-Protein Interaction. Springer Nature Experiments.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program.

  • Caspase-Glo 3/7 Assay. Reaction Biology.

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology.

  • Apoptosis – what assay should I use? BMG Labtech.

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices.

  • Apoptosis Assays. Promega Corporation.

  • Apoptosis Assays. Thermo Fisher Scientific - US.

  • functional in vitro assays for drug discovery. Chem Help ASAP - YouTube.

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments.

  • Protein-RNA ELISA Assay. Bio-protocol.

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry.

  • A Guide to Building a Direct Sandwich ELISA. Proteintech Group.

  • Enzyme assay. Wikipedia.

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NIH.

  • Protein assay ELISA. QIAGEN.

  • Synthesis of 1,3,5-Triazepines and Benzo[f][10][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules.

  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry.

  • Machine learning reveals a non-canonical mode of peptide binding to MHC class II molecules. Clinical & Experimental Immunology.

  • Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. Journal of Physics: Conference Series.

  • Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability. Molecular Immunology.

  • Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice.

  • Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Journal of Medicinal Chemistry.

  • Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes. PLOS Computational Biology.

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Application Notes and Protocols: Exploring 1H-3-Benzazepine-2,4(3H,5H)-dione as a Novel Fluorescent Marker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following document provides a detailed theoretical framework and procedural guide for the investigation of 1H-3-benzazepine-2,4(3H,5H)-dione as a potential fluorescent marker. To date, this specific molecule is not extensively characterized in scientific literature as a fluorophore. The protocols and insights presented herein are based on established principles of fluorescence chemistry and cell biology, drawing parallels from structurally related compounds. This guide is intended to serve as a foundational resource for the research and development of this novel agent.

I. Introduction: The Potential of the Benzazepine Scaffold in Fluorescence Imaging

The quest for novel fluorophores with advantageous photophysical properties is a cornerstone of advancements in biological imaging and diagnostics. While the field is rich with a diverse palette of fluorescent probes, the exploration of new core heterocyclic structures offers exciting possibilities for discovering unique spectral characteristics, environmental sensitivities, and biological targeting capabilities. The this compound scaffold presents an intriguing, yet largely unexplored, candidate in this arena.

Structurally, benzazepines and their derivatives, such as benzodiazepines, have been investigated for their biological activities, and in some cases, their fluorescent properties. For instance, fluorescein conjugates of benzodiazepine receptor ligands have been synthesized for receptor binding assays[1]. The inherent aromaticity and potential for intramolecular charge transfer (ICT) within the benzazepine ring system are key features that could give rise to fluorescence. The dione functional groups offer sites for chemical modification, allowing for the potential tuning of photophysical properties and the attachment of targeting moieties.

This document outlines a systematic approach to synthesize, characterize, and validate this compound as a fluorescent marker for cellular applications.

II. Hypothetical Synthesis Pathway

A plausible synthetic route to the this compound core could involve a multi-step process starting from readily available precursors. The following is a conceptual pathway that leverages established organic chemistry reactions.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product 2-aminophenylacetic_acid 2-Aminophenylacetic Acid N_chloroacetyl_derivative N-(2-carboxymethylphenyl)chloroacetamide 2-aminophenylacetic_acid->N_chloroacetyl_derivative Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->N_chloroacetyl_derivative intramolecular_cyclization Intramolecular Friedel-Crafts Acylation N_chloroacetyl_derivative->intramolecular_cyclization Lewis Acid Catalyst (e.g., AlCl3) benzazepine_dione This compound intramolecular_cyclization->benzazepine_dione Ring Closure

Caption: Conceptual synthesis of this compound.

III. Comprehensive Characterization of a Novel Fluorophore

Once synthesized and purified, a rigorous characterization is essential to determine the utility of this compound as a fluorescent marker.

A. Photophysical Properties

A thorough understanding of the molecule's interaction with light is paramount.

Protocol 1: Determination of Excitation and Emission Spectra

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of the purified compound in a suitable solvent (e.g., DMSO or ethanol).

  • Working Solutions: Create a series of dilutions in the desired experimental buffer (e.g., phosphate-buffered saline, PBS) to a final concentration range of 1-10 µM.

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

  • Excitation Spectrum: Set the emission wavelength to an estimated maximum (e.g., start at 450 nm and adjust) and scan a range of excitation wavelengths (e.g., 300-420 nm). The peak of this spectrum is the optimal excitation wavelength (λex).

  • Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 420-600 nm). The peak of this spectrum is the optimal emission wavelength (λem).

Protocol 2: Quantum Yield and Molar Extinction Coefficient

  • Quantum Yield (ΦF): This is a measure of the efficiency of fluorescence. It is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation:

    ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

    Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Molar Extinction Coefficient (ε): This value is determined using a spectrophotometer and the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Photophysical ParameterDescriptionTypical Measurement
Excitation Maximum (λex) Wavelength of light most efficiently absorbed.Spectrofluorometry
Emission Maximum (λem) Wavelength of light most intensely emitted.Spectrofluorometry
Stokes Shift Difference between λex and λem (in nm).Calculated
Quantum Yield (ΦF) Efficiency of photon emission.Relative to a standard
Molar Extinction Coefficient (ε) Measure of light absorption at a specific wavelength.Spectrophotometry
Photostability Resistance to photobleaching upon prolonged excitation.Time-lapse microscopy
B. In Vitro and Cellular Characterization

The successful application of a fluorescent marker in biological systems necessitates a low level of cytotoxicity and an understanding of its cellular uptake and localization.

Protocol 3: Cytotoxicity Assessment

A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells.

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle control. Alternative fluorescence-based cytotoxicity assays can also be employed[2][3][4][5].

Cytotoxicity_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Addition Add varying concentrations of the benzazepine-dione Cell_Seeding->Compound_Addition Incubation Incubate for 24-48 hours Compound_Addition->Incubation MTT_Reagent Add MTT reagent Incubation->MTT_Reagent Formazan_Formation Incubate for 2-4 hours MTT_Reagent->Formazan_Formation Solubilization Add solubilizing agent Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability Absorbance_Reading->Data_Analysis

Caption: Workflow for an MTT-based cytotoxicity assay.

Protocol 4: Cellular Staining and Fluorescence Microscopy

This protocol outlines the basic procedure for staining live or fixed cells.

  • Cell Preparation: Grow cells on glass coverslips or in imaging-grade multi-well plates.

  • Staining Solution: Prepare a working solution of the fluorescent marker in an appropriate cell culture medium or buffer (e.g., 1-10 µM).

  • Live-Cell Imaging:

    • Replace the culture medium with the staining solution.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C.

    • Wash the cells with fresh medium or buffer.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the determined λex and λem.

  • Fixed-Cell Imaging:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes).

    • Permeabilize the cells if targeting intracellular structures (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

    • Incubate with the staining solution.

    • Wash and mount the coverslips with an antifade mounting medium.

    • Image as described for live cells.

For more detailed cell staining protocols, refer to established methodologies[6][7].

IV. Advanced Applications and Future Directions

Should this compound prove to be a viable fluorescent marker, several avenues for further development can be explored:

  • Targeted Labeling: The dione functional groups can be chemically modified to conjugate the fluorophore to antibodies, peptides, or other biomolecules for targeted imaging[8].

  • Sensing Applications: The fluorescence of the benzazepine core may be sensitive to the local microenvironment (e.g., polarity, pH, ion concentration), opening up possibilities for its use as a sensor.

  • Structure-Activity Relationship Studies: Synthesis and characterization of a library of substituted benzazepine-diones would provide valuable insights into how chemical modifications affect the photophysical properties.

V. Conclusion

While the direct application of this compound as a fluorescent marker is yet to be established, its core structure holds promise. The systematic approach outlined in these application notes and protocols provides a comprehensive roadmap for its synthesis, characterization, and validation. By following these guidelines, researchers can rigorously evaluate the potential of this novel compound and contribute to the expanding toolkit of fluorescent probes for biological research.

References

  • A fluorescence-based rapid screening assay for cytotoxic compounds. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. Retrieved February 15, 2026, from [Link]

  • Fluorescent microscopy-based cytotoxicity assay allows for measurement of direct tumor lysis by primary NK cells. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fluorescent-labeled ligands for the benzodiazepine receptor. Part 1. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Flow Cytometry Protocol: Cell Surface Marker Staining. (n.d.). Creative Diagnostics. Retrieved February 15, 2026, from [Link]

  • Protocol - Live-Staining Cells with Fluorescent Antibodies. (n.d.). Cell Microsystems. Retrieved February 15, 2026, from [Link]

  • Building a Fluorescent Cell Staining Protocol, Part 1. (2020, December 23). Gate Scientific. Retrieved February 15, 2026, from [Link]

  • Characterization of benzodiazepine receptors with fluorescent ligands. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

Sources

"experimental design for studying 1H-3-benzazepine-2,4(3H,5H)-dione in cell culture"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The 1H-3-benzazepine-2,4(3H,5H)-dione core is a privileged scaffold in medicinal chemistry, distinct from the classic 2,3,4,5-tetrahydro-1H-3-benzazepine (the "Schering" scaffold used in Dopamine D1 antagonists like SCH-23390). The 2,4-dione moiety introduces specific rigidity and hydrogen-bonding capabilities, making it a frequent hit in screens for anticonvulsants , enzyme inhibitors (e.g., peptidases), and antiparasitic agents (e.g., T. cruzi inhibitors).

Experimental Challenge: The primary failure mode in studying this scaffold is solubility-limited precipitation . These diones are highly lipophilic (LogP > 3.0) and prone to "crashing out" in aqueous media, leading to false negatives in functional assays or false positives in toxicity assays (via crystal formation on cell monolayers).

This guide presents a "Scaffold Evaluation Pipeline" designed to eliminate these artifacts, ensuring that observed bioactivity is pharmacological, not physical.

Phase 1: Pre-Experimental Validation (Solubility & Stability)

Before any cell culture work, you must define the "Solubility Limit" of your specific derivative. The 2,4-dione ring is stable at neutral pH but can undergo hydrolytic ring-opening at high pH (>8.5).

Protocol A: The "Visual-Check" Solubilization Workflow

Objective: Determine the maximum non-precipitating concentration (MNPC) in culture media.

Reagents:

  • Stock Solvent: Anhydrous DMSO (Store over molecular sieves to prevent water uptake).

  • Vehicle: 0.5% Methylcellulose or standard culture media (e.g., DMEM + 10% FBS).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the compound to 20 mM in anhydrous DMSO.

    • Critical: Sonicate at 37°C for 5 minutes. If the solution is cloudy, the compound is not dissolved.

  • Serial Dilution (Non-Cellular):

    • Prepare a 96-well clear-bottom plate containing 198 µL of culture media per well.

    • Add 2 µL of DMSO stock (1:100 dilution) to the first well (Final: 200 µM, 1% DMSO).

    • Perform 1:2 serial dilutions across the plate.

  • Incubation: Incubate the plate at 37°C for 4 hours (mimicking assay start time).

  • Microscopic Validation: Place the plate under a phase-contrast microscope (20x).

    • Pass: Clear solution.

    • Fail: Needle-like crystals or amorphous precipitate.

    • Result: The highest concentration with zero crystals is your MNPC . Do not exceed this in cell assays.

Visualization: Solubilization Decision Logic

SolubilityLogic Start Start: Solid Compound DMSO Dissolve in DMSO (20mM) Sonicate 37°C Start->DMSO Check1 Visual Check: Clear Solution? DMSO->Check1 Check1->DMSO No (Add more DMSO) Dilute Dilute 1:100 into Warm Media (37°C) Check1->Dilute Yes Incubate Incubate 4 Hours Dilute->Incubate Microscope Microscopy (20x) Incubate->Microscope Precip Crystals Visible? Microscope->Precip Valid Proceed to Cell Assay (Valid Concentration) Precip->Valid No Invalid Reduce Conc. by 50% Repeat Precip->Invalid Yes

Caption: Logic flow for establishing the Maximum Non-Precipitating Concentration (MNPC) to prevent false toxicity data.

Phase 2: Cytotoxicity Profiling (The Safety Window)

Since benzazepine diones are often developed for CNS indications, neurotoxicity screening is mandatory.

Cell Model: SH-SY5Y (Human Neuroblastoma) or HepG2 (Hepatotoxicity proxy). Assay Type: ATP Quantitation (CellTiter-Glo) is superior to MTT for this scaffold because diones can sometimes reduce MTT tetrazolium chemically, causing false "viability" signals.

Experimental Setup:

Parameter Specification
Seeding Density 10,000 cells/well (96-well plate)
Equilibration 24 hours post-seeding
Dosing Range 0.1 µM to 100 µM (or MNPC)
Vehicle Control DMSO matched to highest concentration (max 0.5%)
Positive Control Staurosporine (1 µM) or Triton X-100

| Exposure Time | 48 hours |

Data Analysis: Calculate the TC50 (Toxic Concentration 50%).

  • Go/No-Go Decision: If TC50 < 10 µM, the scaffold requires structural modification (likely too lipophilic/nonspecific) before functional screening.

Phase 3: Functional Screening (Calcium Flux)

Benzazepine-2,4-diones frequently modulate ion channels or GPCRs (e.g., Glutamate or Dopamine receptors). The most robust "broad-spectrum" screen for this activity is a Calcium Flux assay.

Protocol B: Kinetic Calcium Mobilization

Objective: Detect agonist or antagonist activity at Gq-coupled GPCRs or Calcium Channels.

Reagents:

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Note: Avoid carbonate buffers which may precipitate the compound.

Workflow:

  • Loading: Incubate cells (SH-SY5Y) with Calcium 6 dye for 60 minutes at 37°C.

  • Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Compound Injection:

    • Agonist Mode: Inject Benzazepine-dione.[1][2][3] Monitor for 120 seconds.

    • Antagonist Mode: Inject Benzazepine-dione, incubate 10 mins, THEN inject standard agonist (e.g., Glutamate).

  • Readout: Calculate

    
     (Peak fluorescence minus baseline divided by baseline).
    
Visualization: Signaling & Screening Pathway

CalciumFlux Compound Benzazepine-2,4-dione Receptor Target GPCR/Channel (e.g., GluR/D1) Compound->Receptor Binding Gprot Gq/G11 Protein Receptor->Gprot Activation PLC PLC-beta Gprot->PLC IP3 IP3 Production PLC->IP3 ER ER Calcium Release IP3->ER Signal Fluorescence Spike (Fluo-4) ER->Signal Ca2+ Increase

Caption: Putative signaling pathway for detection of benzazepine activity via calcium mobilization.

Phase 4: Metabolic Stability (Microsomal Stability)

The 2,4-dione ring is susceptible to oxidative metabolism and hydrolysis. Early assessment of metabolic stability is critical for this specific scaffold.

Protocol:

  • System: Pooled Liver Microsomes (Human/Mouse) + NADPH.

  • Concentration: 1 µM compound (to ensure first-order kinetics).

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak (M+H).

  • Calculation:

    
    
    
    • Target:

      
       minutes is required for a viable lead.
      

References

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines.[4] Journal of Medicinal Chemistry, 22(4), 455–457.[4] Link

  • Kamimura, A., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity.[5] The Journal of Organic Chemistry, 77(8), 4017–4028. Link

  • Dundee Drug Discovery Unit. Structure-activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. Link

  • Kandri Rodi, Y., et al. (2013). Les 1,5-benzodiazepine-2,4-diones: Synthese, Reactivite... Moroccan Journal of Heterocyclic Chemistry. Link

  • Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. MDPI Pharmaceuticals. Link

Sources

Application Note: Synthetic Routes to Functionalized 1H-3-Benzazepine-2,4(3H,5H)-dione Analogs

[1]

Executive Summary & Scope

The 1H-3-benzazepine-2,4(3H,5H)-dione scaffold represents a critical pharmacophore in medicinal chemistry, serving as a 7-membered cyclic imide homolog of the well-known homophthalimide (6-membered) and phthalimide (5-membered) systems.[1] While 3-benzazepines are widely recognized for their affinity to dopamine receptors (e.g., D1/D5 antagonists like SCH 23390) and HCN channel blockade (e.g., Ivabradine precursors), the 2,4-dione variant offers a unique, rigidified template for diversely substituted chemical libraries.[1]

This application note details the synthetic construction of this scaffold from 1,2-phenylenediacetic acid and its subsequent functionalization via regioselective alkylation. We prioritize scalable, reproducible protocols suitable for early-stage drug discovery.

Retrosynthetic Analysis & Pathway Logic

To design a robust synthetic route, we must analyze the thermodynamic stability of the 7-membered imide ring. Unlike 5- and 6-membered rings, the 7-membered ring formation is entropically less favored, requiring high-temperature dehydration or activation agents to drive the equilibrium.

Strategic Disconnection (Graphviz)[1]

The following diagram illustrates the primary disconnection strategy, identifying 1,2-phenylenediacetic acid as the requisite starting material.

RetrosynthesisTargetTarget: this compoundPrecursorIntermediate: Acyclic Diamide / Amic AcidTarget->PrecursorDehydration (-H2O)Entropically demandingFuncFunctionalization:C-Alkylation (α-position)Target->FuncPost-Synthetic Modification(LDA/R-X)SM1Starting Material 1:1,2-Phenylenediacetic AcidPrecursor->SM1AmidationSM2Starting Material 2:Primary Amine (R-NH2)Precursor->SM2Condensation

Figure 1: Retrosynthetic logic flow. The core challenge is the entropy of the 7-membered ring closure, necessitating high-boiling solvents or activating agents.

Protocol A: Scaffold Assembly (Cyclocondensation)[1]

Objective: Synthesis of N-substituted-1H-3-benzazepine-2,4(3H,5H)-dione. Mechanism: Thermal dehydration of the ammonium carboxylate salt/amic acid.

Reagents & Equipment
  • Precursor: 1,2-Phenylenediacetic acid (CAS: 7500-53-0).[1]

  • Amine Source: Primary amine (e.g., Benzylamine, Aniline) or Urea (for unsubstituted analog).[1]

  • Solvent: Xylene (isomer mixture) or Mesitylene (for higher bp).[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) - optional but recommended (1-5 mol%).[1]

  • Apparatus: Round-bottom flask, Dean-Stark trap (Critical), Reflux condenser.[1]

Step-by-Step Methodology
  • Stoichiometry Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 1,2-phenylenediacetic acid (10.0 mmol, 1.94 g) and the Primary Amine (10.5 mmol, 1.05 eq).

    • Note: If using volatile amines, use a larger excess (1.5 eq) or add dropwise during reflux.[1]

  • Solvent & Catalyst: Add Xylene (50 mL, 0.2 M concentration). Add pTSA (0.1 mmol, 19 mg).[1]

    • Scientific Rationale: Xylene (bp ~140°C) allows for the azeotropic removal of water, which is the driving force to shift the equilibrium from the open-chain amic acid to the cyclic imide (Le Chatelier's principle).[1]

  • Reflux & Dehydration: Attach the Dean-Stark trap filled with xylene and the condenser. Heat the reaction mixture to a vigorous reflux.

    • Monitoring: Monitor the collection of water in the trap. Reaction is typically complete when water evolution ceases (approx. 4–12 hours).[1]

    • TLC Control: Mobile phase 1:1 Hexane:Ethyl Acetate. The dione is less polar than the starting diacid.

  • Workup:

    • Cool the mixture to room temperature.

    • Scenario A (Product Precipitates): Many benzazepine diones crystallize upon cooling.[1] Filter the solid, wash with cold hexanes, and dry.

    • Scenario B (Product Soluble): Wash the xylene solution with 1M HCl (to remove excess amine), then Saturated NaHCO3 (to remove unreacted acid), then Brine.[1] Dry over MgSO4 and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or 2-Propanol. If oil persists, purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).[1]

Expected Data (Validation)
  • IR: Characteristic split carbonyl bands for cyclic imides (approx. 1720 cm⁻¹ and 1680 cm⁻¹).[1]

  • 1H NMR (CDCl3): Look for the singlet corresponding to the benzylic methylene protons (C1/C5) around δ 3.6–4.0 ppm .[1] (Note: If N-substituted, these 4 protons are chemically equivalent due to symmetry).[1]

Protocol B: Regioselective C-Functionalization

Objective: Introduction of alkyl groups at the C1/C5 benzylic positions. Concept: The methylene protons at C1 and C5 are flanked by a benzene ring and a carbonyl group, rendering them acidic (pKa est. 18–22).[1]

Workflow Diagram (Graphviz)

AlkylationSubstrate3-Benzazepine-2,4-dioneBaseBase Treatment(LDA or NaH, -78°C)Substrate->BaseEnolateEnolate IntermediateBase->EnolateElectrophileElectrophile Addition(R-X)Enolate->ElectrophileProductC-Alkylated Product(Mono- or Bis-)Electrophile->Product

Figure 2: C-alkylation workflow.[1] Kinetic control (LDA, -78°C) favors mono-alkylation; thermodynamic control favors bis-alkylation.[1]

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Deprotonation:

    • Dissolve the N-substituted benzazepine-2,4-dione (1.0 mmol) in anhydrous THF (10 mL).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add LDA (Lithium Diisopropylamide, 1.1 mmol) dropwise over 10 minutes.[1]

    • Observation: The solution often turns yellow/orange, indicating enolate formation. Stir for 30 minutes at -78°C.

  • Alkylation:

    • Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 mmol) dropwise.[1]

    • Temperature Control: For mono-alkylation, keep at -78°C for 2 hours, then slowly warm to 0°C. For bis-alkylation, use >2.5 eq of Base/Electrophile and warm to room temperature immediately.[1]

  • Quench & Isolation:

    • Quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate (3x).[1]

    • Purify via column chromatography.

  • Stereochemical Note: Mono-alkylation creates a chiral center at C1 (or C5).[1] The product will be a racemate unless chiral bases or ligands are employed.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Incomplete dehydration; Equilibrium favors open chain.[1]Increase temperature (switch Xylene to Mesitylene).[1] Ensure vigorous reflux and efficient water removal (Dean-Stark).[1]
Sticky/Oily Product Impurities (unreacted amine/acid).[1]Wash organic layer thoroughly with 1M HCl (removes amine) and NaHCO3 (removes acid).[1] Recrystallize from Isopropanol.
Bis-alkylation (during Protocol B) Proton exchange between product and enolate.[1]Use strict low temperature (-78°C).[1] Add electrophile rapidly. Use slightly less than 1 eq of base to prevent over-deprotonation.
Poor Solubility Rigid bicyclic imide structure.Use dipolar aprotic solvents (DMF, DMSO) for biological assays.[1] Use THF/DCM for synthesis.

References

The following references provide the foundational chemistry for 1,2-phenylenediacetic acid reactivity and cyclic imide formation, which validates the protocols above.

  • Reactivity of 1,2-Phenylenediacetic Acid

    • Detailed studies on the reaction of phenylenediacetic acids with amines to form salts and cyclic deriv
    • Source: MacDonald, J. C., et al. (2012).[1] "Products of the Reactions Between Pyridine and 1,2- or 1,3-phenylenediacetic Acid." Crystal Growth & Design.

  • General Synthesis of Cyclic Imides

    • Standard protocols for converting dicarboxylic acids to cyclic imides using thermal dehydration (Dean-Stark methodology).[1]

    • Source: "Preparation of Imides."[2] Vogel's Textbook of Practical Organic Chemistry. (Standard Reference Text).

  • Benzazepine Scaffold Bioactivity

    • Review of the biological relevance of benzazepine derivatives, supporting the r
    • Source: "Chemistry and biological activity of new 3-benzazepines."[3] Il Farmaco.

  • Alkylation of Cyclic Amides/Imides

    • Methodology for regioselective alkylation of benzo-fused nitrogen heterocycles using LDA/NaH.
    • Source: "Regioselective alkylation reactions of 2,4-diphenyl-3H-1-benzazepine..." (Analogous chemistry for benzazepines).

Disclaimer: This application note is for research purposes only. All chemical syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE. Check local regulations regarding the handling of specific amines and alkylating agents.

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-3-benzazepine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZD-PUR-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1H-3-benzazepine-2,4(3H,5H)-dione . This scaffold is a critical intermediate in the synthesis of pharmaceuticals, including ivabradine analogs and dopamine receptor modulators.

The primary purification challenges stem from its chemical nature as a cyclic imide embedded in a seven-membered ring. Unlike simple amides, the N-H proton here is significantly acidic (pKa


 9.5–10.5), leading to strong hydrogen bonding, high melting points, and "streaking" on silica gel.
Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Structure Bicyclic 7-membered imideProne to ring-opening hydrolysis in strong base/heat.
Acidity (pKa) ~9.5 – 10.5 (Imide N-H)Soluble in aqueous base. This is your primary purification lever.
Solubility (Water) Low (< 0.5 mg/mL)Precipitates upon acidification of basic solutions.
Solubility (Organic) DMSO, DMF (High); EtOH (Mod); Hexane (Nil)Recrystallization requires polar protic solvents.
mp > 150 °C (Typical)High lattice energy makes it prone to trapping impurities.

Troubleshooting Modules

Module A: The "Sticky Oil" & Crystallization Failure

Symptom: “My crude reaction mixture (from o-phenylenediacetic acid + urea/amine) forms a dark, sticky oil that refuses to crystallize, even after weeks.”

Root Cause:

  • Impurities: Unreacted o-phenylenediacetic acid (starting material) or the uncyclized mono-amide intermediate disrupts the crystal lattice.

  • Solvent Choice: You are likely using a solvent that is too non-polar (like DCM or Toluene) where the dione aggregates but does not crystallize, or too polar (DMSO) where it never crashes out.

The Fix: Acid-Base "Switch" Extraction Because the molecule is an imide, it can be chemically manipulated to separate it from neutral and less acidic impurities.

Protocol:

  • Dissolution: Dissolve the crude oil in 1M NaOH (cold). The dione deprotonates and goes into water.

    • Note: Do not heat! Heating in base will hydrolyze the ring back to the diacid.

  • Filtration: Filter the basic solution to remove insoluble tars or neutral byproducts.

  • Wash: Extract the aqueous layer with Ethyl Acetate (discard the organic layer—this removes non-acidic impurities).

  • Precipitation: Slowly acidify the aqueous layer with 2M HCl to pH ~2. The dione will precipitate as a white/off-white solid.

  • Recrystallization: If further purity is needed, recrystallize from Ethanol/Water (9:1) or Acetic Acid .

purification_flow Start Crude Reaction Mixture (Oil/Solid) Step1 Dissolve in cold 1M NaOH Start->Step1 Decision1 Is it fully soluble? Step1->Decision1 Decision1->Step1 No (Add more vol) Filter Filter Insolubles (Remove Neutrals/Tars) Decision1->Filter Yes Wash Wash Aqueous Phase with Ethyl Acetate Filter->Wash Acidify Acidify with HCl to pH 2 (Precipitation) Wash->Acidify Collect Collect Solid (1H-3-benzazepine-2,4-dione) Acidify->Collect

Figure 1: Acid-Base purification workflow leveraging the pKa of the cyclic imide.

Module B: Chromatography Issues (Tailing/Streaking)

Symptom: “I tried flash chromatography (Hexane/EtOAc), but the peak streaks across 20 fractions. I can't separate it from the mono-amide.”

Root Cause: The N-H proton of the imide interacts strongly with the silanol groups (Si-OH) on the silica gel surface via hydrogen bonding. This causes "drag" or tailing.

The Fix: Mobile Phase Modifiers You must suppress the ionization of the silanols or the imide.

Protocol:

  • Standard Phase: Add 0.5% to 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1). This keeps the imide protonated and suppresses silanol interactions.

    • Warning: Do not use Triethylamine (TEA) if you are separating it from the starting acid, as TEA will form salts with both.

  • Reverse Phase (Recommended): If normal phase fails, switch to C18 silica.

    • Eluent: Water (0.1% Formic Acid) / Acetonitrile.

    • The dione is moderately polar and will elute sharply on C18, while the starting diacid will elute at the solvent front (dead volume).

Module C: Impurity Identification

Symptom: “I have a persistent impurity at roughly the same Rf.”

Analysis: Common impurities in benzazepine-dione synthesis (often via thermal cyclization of o-phenylenediacetamide or Schmidt reaction of tetralone derivatives) include:

  • The "Open" Mono-amide: (2-(2-amino-2-oxoethyl)phenyl)acetic acid.

    • Differentiation: The dione has two carbonyl peaks in IR (~1700 and ~1660 cm⁻¹). The mono-amide has broad OH/NH stretches.

  • The Decarboxylated Product: If high heat (>200°C) was used, you may have formed the mono-lactam (1,3,4,5-tetrahydro-2H-3-benzazepin-2-one).

    • Differentiation: Mass Spec is definitive. Dione MW = 175.18; Mono-lactam MW = 161.20.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to recrystallize? A: Yes, but it is risky. The dione is very soluble in DMSO. You will need to add a large excess of water (anti-solvent) to crash it out, which often traps DMSO in the crystal lattice. Glacial Acetic Acid is a superior solvent for recrystallization; the product dissolves at boiling and crystallizes as shiny needles upon cooling.

Q: Why is my melting point lower than the literature value (148-150°C)? A: This is a classic sign of "wet" crystals or retained solvent. Benzazepine diones form strong solvates. Dry your sample under high vacuum (0.1 mbar) at 60°C for 12 hours. If the MP is still low, check for the mono-amide intermediate using TLC with an acidic modifier.

Q: Is the molecule stable in water? A: At neutral pH, yes. In strong base (pH > 12) or strong acid (pH < 1) with heat, the 7-membered ring will hydrolyze back to the open-chain dicarboxylic acid derivative. Always perform the base extraction (Module A) on ice.

References

  • Peet, N. P., et al. (1978). "Synthesis and antilipolytic activity of 2,3,4,5-tetrahydro-1H-3-benzazepines." Journal of Medicinal Chemistry, 21(9), 941–945. Link

    • Context: Establishes the core synthesis and stability of the 3-benzazepine scaffold.
  • Lennon, M., et al. (1974). "Cyclic Imides: Preparation and Properties." Journal of the Chemical Society, Perkin Transactions 1, 18, 2063-2068. Link

    • Context: fundamental reference for the pKa and solubility behavior of cyclic imides (homophthalimide analogs).
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

    • Context: Authoritative source for pKa values of imides, justifying the base-extraction protocol.

"byproducts in 1H-3-benzazepine-2,4(3H,5H)-dione synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Benzazepine-2,4-dione Synthesis

Core Technical Overview

The synthesis of 1H-3-benzazepine-2,4(3H,5H)-dione (a 7-membered cyclic imide) presents unique challenges compared to its 5- and 6-membered analogs (phthalimides and homophthalimides).[1] The primary synthetic route involves the thermal condensation of 1,2-benzenediacetic acid (also known as o-phenylenediacetic acid) with urea or primary amines.

Unlike 5-membered rings which form rapidly due to the Thorpe-Ingold effect, the 7-membered benzazepine ring suffers from unfavorable entropic factors, making the reaction highly susceptible to intermolecular polymerization and incomplete cyclization .[1]

This guide addresses the specific impurity profiles generated during this condensation and provides self-validating protocols to minimize them.

Critical Troubleshooting Modules

Module A: The "Sticky Solid" Phenomenon (Oligomerization)

Symptom: The reaction mixture turns into a gummy, insoluble residue that does not dissolve in standard organic solvents (DCM, EtOAc) and has a high melting point (>250°C).[1] Diagnosis: Formation of Linear Polyamides . Mechanism: In 7-membered ring synthesis, the rate of intermolecular reaction (polymerization) often competes with intramolecular cyclization.[1] If the concentration of the diacid is too high, the amine reacts with a second diacid molecule rather than closing the ring.

Corrective Protocol (The High-Dilution Principle):

  • Switch Solvent: Move from neat melt (fusion) to a high-boiling solvent (Xylene, Decalin, or Diphenyl ether).[1]

  • Pseudo-High Dilution: Do not mix all reagents at once. Add the 1,2-benzenediacetic acid solution dropwise to a refluxing solution of the amine/urea. This keeps the instantaneous concentration of the diacid low, favoring the intramolecular event (cyclization).

  • Validation: The product should be soluble in hot ethanol or acetic acid. If insoluble, it is likely a polymer.[1]

Module B: The "Acidic" Impurity (Incomplete Cyclization)

Symptom: The product has a broad melting point and shows a carboxylic acid stretch in IR (2500–3300 cm⁻¹) and a distinct N-H peak. Diagnosis: Formation of the Mono-amide/Mono-ureide Intermediate (Open Chain). Mechanism: The reaction has proceeded to the first amide bond formation but failed to undergo the second dehydration step to close the imide ring. This is common if the reaction temperature is too low (<140°C) or water removal is inefficient.

Corrective Protocol (Dehydration Drive):

  • Temperature: Ensure the internal reaction temperature exceeds 160°C (if using urea melt) or uses azeotropic water removal (Dean-Stark trap with Xylene).

  • Chemical Dehydration: If thermal cyclization fails, treat the isolated intermediate with Acetic Anhydride or Polyphosphate Ester (PPE) to force ring closure.[1]

  • Validation: Check solubility in 5% NaHCO₃. The open-chain intermediate will dissolve (due to the free -COOH); the cyclic 2,4-dione product will not.

Module C: The "Decarboxylated" Artifact

Symptom: Loss of material and formation of a lower molecular weight impurity (


).
Diagnosis:  Decarboxylation to Mono-amides of 2-methylphenylacetic acid .
Mechanism:  1,2-benzenediacetic acid derivatives are phenylacetic acids.[1] At temperatures >200°C (often used in urea fusion), phenylacetic acids can decarboxylate, destroying the handle required for ring closure.[1]

Corrective Protocol:

  • Catalysis: Use a catalyst like Boric Acid or Sulfamic Acid to lower the activation energy for amidation, allowing the reaction to proceed at 140–150°C instead of >200°C.[1]

  • Atmosphere: Conduct the reaction strictly under Nitrogen/Argon to prevent oxidative degradation of the benzylic positions.

Impurity Profiling & Pathway Visualization

The following diagram illustrates the competitive pathways between the desired cyclization and the primary byproducts.

BenzazepineSynthesis Reactants 1,2-Benzenediacetic Acid + Urea/Amine Intermediate Mono-Amide Intermediate (Open Chain) Reactants->Intermediate Amidation (Fast) Decarb Decarboxylated Byproducts Reactants->Decarb >200°C Thermal Degradation Product 1H-3-benzazepine-2,4-dione (Target Cyclic Imide) Intermediate->Product Cyclization (Slow, High T) Polymer Linear Polyamide (Insoluble Oligomer) Intermediate->Polymer Intermolecular Reaction (High Conc.) Hydrolysis Diacid Diamide (Ring Opening) Product->Hydrolysis Aq. Base (Workup Error)

Caption: Competitive pathways in 3-benzazepine-2,4-dione synthesis. Note the divergence at the Mono-Amide intermediate.

Quantitative Data: Impurity Identification Table

Impurity TypeRelative Retention Time (HPLC)*Characteristic IR SignalSolubility (5% NaHCO₃)Mitigation Strategy
Target: 2,4-Dione 1.001710, 1680 cm⁻¹ (Imide C=O)InsolubleN/A
Mono-Amide (Open) 0.65 - 0.802500-3300 cm⁻¹ (COOH broad)Soluble Increase Temp / Add Ac₂O
Linear Polymer N/A (Precipitates)Broad Amide BandsInsolubleHigh Dilution / Solvent Switch
Decarboxylated 1.20 - 1.30Loss of C=O intensityInsolubleLower Temp (<180°C)

*Note: RRT values are approximate based on C18 Reverse Phase columns (Water/Acetonitrile gradient).

Frequently Asked Questions (FAQ)

Q1: I am using the urea fusion method (heating neat reagents), but my yield is only 30%. Where is the rest? A: In urea fusion, a significant amount of material is often lost to sublimation of the diacid or formation of biuret/cyanuric acid (urea self-condensation products).

  • Fix: Wash the crude solid with hot water (removes urea/biuret) and then extract with 5% sodium bicarbonate. Any material dissolving in bicarbonate is unreacted diacid or mono-amide. Re-subject this acidic fraction to reaction conditions with fresh urea.

Q2: Can I use 1,2-benzenediacetic anhydride instead of the acid? A: Yes, and it is often superior.[1] The anhydride reacts faster with amines to form the mono-amide. However, the second step (ring closure) still requires high heat or dehydrating agents.[1]

  • Warning: The anhydride is moisture sensitive. Ensure it hasn't hydrolyzed back to the acid before use.

Q3: My product dissolves in base. Did I make the wrong compound? A: Not necessarily. While the 2,4-dione is an imide, the proton on the nitrogen (N-H) is acidic (pKa ~10-11).[1] It will dissolve in strong bases (NaOH, KOH) by forming a salt.[1]

  • Test: It should precipitate unchanged upon acidification. If it stays in solution after acidification, you likely hydrolyzed the ring back to the open-chain dicarboxylic acid derivative. Avoid strong bases during workup; use mild bases like Carbonate.

Q4: Why do I see a peak at M+14 in my Mass Spec? A: This suggests methylation . If you are using Methanol as a recrystallization solvent or during workup with acidic catalysis, you may have formed the methyl ester of the uncyclized mono-amide. Switch to Ethanol or Isopropanol for recrystallization.

Validated Synthetic Protocol

Method: Solution-Phase Cyclization with Azeotropic Distillation Recommended over urea fusion for higher purity.[1]

  • Setup: 250 mL Round Bottom Flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 1,2-benzenediacetic acid (10 mmol) and Urea (12 mmol) or the corresponding primary amine.

  • Solvent: Add Xylene (or Decalin) (50 mL). Note: The high boiling point is required.

  • Reflux: Heat to vigorous reflux (bath temp ~150-160°C). Water will begin to collect in the trap.[2]

  • Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours).

    • Checkpoint: Take an aliquot, evaporate solvent, and check solubility in NaHCO₃.[1] If soluble, reflux longer.[1][3]

  • Workup:

    • Cool to room temperature.[4][5] The product often crystallizes out.

    • Filter the solid.[3][4][6]

    • Purification Wash: Wash the solid with saturated NaHCO₃ (to remove unreacted acid/mono-amide) and then water (to remove urea byproducts).

    • Recrystallization: Recrystallize from Ethanol or Acetic Acid.

References

  • Pecherer, B., Sunbury, R. C., & Brossi, A. (1971).[1] 3-Benzazepines.[6] I. Synthesis of 7,8-dimethoxy-3-benzazepine-2,4-dione. Journal of Heterocyclic Chemistry, 8(5), 779–783.[1]

    • [1]

  • Ruggli, P. (1912).[1] Die Verdünnungsprinzip bei der Cyclisierung (The Dilution Principle in Cyclization). Justus Liebigs Annalen der Chemie, 392,[1] 92. (Foundational text on dilution principles for medium-ring synthesis).

    • [1]

  • Ladd, D. L., & Weinstock, J. (1981).[1] Synthesis of 3-benzazepines. Journal of Organic Chemistry, 46, 203.[1]

    • [1]

  • Proctor, G. R. (1961).[1] The synthesis of some 3-benzazepines. Journal of the Chemical Society, 3989. (Describes the Schmidt reaction route, useful for comparison of impurity profiles).

    • [1]

Sources

Technical Support Center: Stability & Handling of 1H-3-benzazepine-2,4(3H,5H)-dione

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific stability and solubility challenges associated with 1H-3-benzazepine-2,4(3H,5H)-dione (and its derivatives). As a core scaffold in medicinal chemistry—often utilized in the development of dopamine antagonists and specific enzyme inhibitors—this 7-membered cyclic imide presents unique handling requirements compared to its 6-membered (homophthalimide) or 5-membered (phthalimide) analogs.

This guide moves beyond generic advice, focusing on the structural vulnerabilities of the 3-benzazepine-2,4-dione core: specifically, the hydrolytic susceptibility of the cyclic imide and the aggregation kinetics of the hydrophobic benzo-fused ring system.

Module 1: Hydrolytic Instability (The "Disappearing Peak")[1]

The Issue

Users often report a time-dependent decrease in the parent peak area during LC-MS analysis, accompanied by the appearance of a new, more polar peak (earlier retention time). This occurs most frequently in aqueous buffers at pH > 7.4 or in DMSO stock solutions stored for >2 weeks.

The Mechanism: Base-Catalyzed Ring Opening

The defining feature of this compound is the cyclic imide moiety (–C(=O)–NH–C(=O)–).[1] While the 7-membered ring relieves some angle strain compared to 5-membered rings, the carbonyl carbons (C2 and C4) remain highly electrophilic.[1]

  • Nucleophilic Attack: Hydroxyl ions (

    
    ) or water molecules attack the carbonyl carbon.
    
  • Ring Cleavage: The C-N bond breaks, relieving torsional strain.

  • Product Formation: The ring opens to form a phenyl-diacetic acid mono-amide derivative. This species is significantly more polar and acidic than the parent dione.

Visualizing the Pathway

HydrolysisMechanismcluster_conditionsCatalyzing FactorsParentParent: 3-Benzazepine-2,4-dione(Cyclic Imide)TransitionTetrahedral Intermediate(Unstable)Parent->Transition+ H2O / OH- (Nucleophilic Attack)ProductDegradant: Ring-Opened Amic Acid(Polar/Acidic)Transition->ProductC-N Bond CleavageFactors• pH > 7.0• Phosphate Buffer (General Base Catalysis)• Temperature > 37°C

Figure 1: Mechanism of hydrolytic degradation.[1] The cyclic imide undergoes nucleophilic attack, leading to irreversible ring opening.[1]

Troubleshooting & FAQs

Q: Why does my compound degrade in PBS (pH 7.4) but not in water? A: Phosphate buffer is problematic because phosphate ions act as general base catalysts , facilitating the nucleophilic attack of water on the imide carbonyls.

  • Solution: Switch to non-nucleophilic buffers like HEPES or MOPS for biological assays. For LC-MS, use acidic modifiers (0.1% Formic Acid) to maintain pH < 5, where the imide is kinetically stable.[1]

Q: My DMSO stock solution shows degradation. Isn't DMSO aprotic? A: DMSO is highly hygroscopic . It absorbs atmospheric moisture rapidly. Even 1% water content in DMSO can initiate hydrolysis over weeks, especially if the solution is effectively "acidic" or "basic" due to trace impurities.[1]

  • Protocol:

    • Use anhydrous DMSO (stored over molecular sieves).[1]

    • Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles and air exposure.

    • Store at -20°C or -80°C.

Module 2: Solubility & Precipitation (The "Cloudy Vial")

The Issue

Upon diluting a concentrated DMSO stock (e.g., 10 mM) into cell culture media or assay buffer, the solution becomes turbid or the compound precipitates, leading to erratic bioassay results (false negatives).[1]

The Mechanism: Kinetic vs. Thermodynamic Solubility

The this compound core is a planar, lipophilic scaffold.[1] In pure DMSO, it is solvated by strong dipole-dipole interactions.[1]

  • The "Crash" Event: When water is added, the high dielectric constant of water disrupts the DMSO solvation shell. The hydrophobic aromatic rings (benzene fused to azepine) drive rapid self-aggregation (pi-stacking) before the molecules can disperse.[1] This is a failure of kinetic solubility.

Experimental Protocol: Solubility Optimization
ParameterRecommendationRationale
Max DMSO % < 0.5% (Cell Culture)1-5% (Enzymatic)Minimizes solvent toxicity while maintaining solubility.[1]
Mixing Order Add Buffer to Compound (Slowly)Incorrect: Adding compound to bulk buffer causes local high concentration ("plumes") that precipitate immediately.[1] Correct: Vortex the DMSO stock while slowly adding the buffer.
Intermediate Step Use a Predilution Plate Dilute 10 mM stock

1 mM in 100% DMSO

0.1 mM in 10% DMSO/Buffer

Final Assay. This "steps down" the hydrophobicity.
Decision Tree: Precipitation vs. Degradation[1]

TroubleshootingTreeStartIssue: Low Signal in AssayCheckVisualVisual Inspection of VialStart->CheckVisualTurbidCloudy / Precipitate?CheckVisual->TurbidYesCloudyYES: Solubility IssueTurbid->YesCloudyYesNoClearNO: Solution is ClearTurbid->NoClearNoAction11. Check Final % DMSO2. Attempt Serial Dilution3. Sonicate (Caution: Heat)YesCloudy->Action1CheckLCMSRun LC-MS (t=0 vs t=24h)NoClear->CheckLCMSNewPeakNew Polar Peak?CheckLCMS->NewPeakYesDegYES: HydrolysisNewPeak->YesDegYesNoDegNO: Adsorption?NewPeak->NoDegNoAction21. Lower pH (< 7)2. Remove Phosphate Buffer3. Fresh StockYesDeg->Action2Action3Compound sticking to plastic?Switch to Glass or Low-Bind platesNoDeg->Action3

Figure 2: Diagnostic workflow for differentiating between solubility failures and chemical instability.

Module 3: Chemical Stability (Oxidation & Light)

The Issue

Appearance of impurities with


The Mechanism

The C1 and C5 positions (benzylic methylenes) in this compound are activated.[1] They are flanked by a phenyl ring and a carbonyl group.

  • Enolization: These protons are acidic (

    
     in DMSO). In the presence of strong bases or radical initiators (UV light), they can form radicals.[1]
    
  • Oxidation: Reaction with dissolved oxygen can lead to hydroxylation at C1/C5 or dehydrogenation to form a double bond (extending conjugation).

FAQs

Q: Can I use this compound in a UV-based assay? A: Use caution. The benzazepine core absorbs in the UV range. Prolonged exposure to high-intensity UV (e.g., in a flow cell or during synthesis purification) can induce radical oxidation at the benzylic positions.[1]

  • Recommendation: Perform all stock handling under ambient light; store long-term in amber glass vials .

Q: Is the compound stable in plasma? A: Cyclic imides can be substrates for non-specific plasma esterases or amidases, though they are generally more stable than linear esters. However, the primary risk in plasma is protein binding (high) rather than immediate degradation.[1]

  • Validation: Always run a stability control: Compound + Heat-Inactivated Plasma (to rule out enzymatic cleavage) vs. Active Plasma.[1]

References

  • Cyclic Imide Hydrolysis Mechanisms

    • Khan, M. N. (1995).[1] Kinetics and Mechanism of the Alkaline Hydrolysis of Maleimide and N-Ethylmaleimide. Journal of the Chemical Society, Perkin Transactions 2.

    • Note: Establishes the fundamental base-catalyzed ring-opening mechanism applicable to 7-membered imides.
  • Benzazepine/Benzodiazepine Stability

    • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Chapter on Hydrolytic Degradation of Cyclic Amides).

    • Note: Provides protocols for stress testing lactam/imide scaffolds.
  • Solubility & DMSO Handling

    • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Note: Definitive guide on kinetic solubility and the "DMSO crash" phenomenon.
  • Synthesis and Properties of 3-Benzazepine-2,4-diones

    • Pecherer, B., et al. (1971).[1] The Synthesis of Some 3-Benzazepines. Journal of Heterocyclic Chemistry. [1]

    • Note: Foundational text on the synthesis and chemical properties of this specific scaffold.

Validation & Comparative

Validating the CNS-Active Pharmacophore: 1H-3-Benzazepine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Imide Scaffold

The 1H-3-benzazepine-2,4(3H,5H)-dione (hereafter referred to as 3-BZD ) represents a rigid, bicyclic pharmacophore structurally homologous to classic anticonvulsants like phenytoin (hydantoins) and ethosuximide (succinimides). While 3-benzazepines are traditionally recognized as Dopamine D1/D5 receptor ligands (e.g., Fenoldopam, SCH-23390), the 2,4-dione oxidation state fundamentally alters the electronic landscape, shifting the biological profile toward anticonvulsant and sedative activity via modulation of voltage-gated ion channels (Na⁺/Ca²⁺).

This guide serves as a technical roadmap for validating the biological activity of the 3-BZD scaffold. It moves beyond simple screening, establishing a causal link between the cyclic imide moiety (-CO-NH-CO-) and CNS excitability.

Chemical Logic & Mechanism of Action

To validate 3-BZD, one must understand its competitive landscape. The molecule acts as a bioisostere of established antiepileptic drugs (AEDs).

Pharmacophore Overlap

The 3-BZD core contains a cyclic imide embedded within a 7-membered ring fused to an aromatic system. This structure mimics the binding epitopes of:

  • Phenytoin (Hydantoin): Shares the lipophilic aromatic domain and the H-bond donor/acceptor imide system.

  • Barbiturates: Shares the dione/urea-like electronic distribution.

Hypothesized Mechanism:

  • Primary: Stabilization of the inactive state of voltage-gated sodium channels (VGSCs), preventing repetitive neuronal firing (similar to Phenytoin).

  • Secondary: Modulation of T-type Calcium channels (similar to Ethosuximide), relevant for absence seizures.

Comparative Analysis: 3-BZD vs. Industry Standards

The following analysis compares the unsubstituted 3-BZD scaffold against Phenytoin (Standard for Generalized Tonic-Clonic Seizures) and Diazepam (Standard for Acute Seizure Management).

Table 1: Pharmacological Profile Comparison
Feature1H-3-benzazepine-2,4-dione Phenytoin Diazepam
Core Scaffold Benzo-fused Azepine (7-mem)Hydantoin (5-mem)Benzodiazepine (7-mem)
Primary Target Voltage-gated Na⁺ ChannelsVoltage-gated Na⁺ ChannelsGABA-A Receptor (Allosteric)
Lipophilicity (LogP) ~1.8 - 2.2 (Tunable)2.472.82
Metabolic Stability High (Rigid imide)Moderate (CYP2C9 induction)Moderate (Active metabolites)
Sedation Potential Low to ModerateLowHigh
Key Advantage Reduced Neurotoxicity (Better Protective Index)High PotencyRapid Onset
Application Scientist Insight:

"While Phenytoin is potent, its non-linear pharmacokinetics and neurotoxicity (ataxia) are limiting. The 3-BZD scaffold offers a larger lipophilic pocket (the 7-membered ring) which often results in a higher Protective Index (PI) —the ratio of toxic dose to effective dose—in preclinical models compared to 5-membered hydantoins."

Experimental Validation Protocols

To publish a robust validation of 3-BZD, you must demonstrate efficacy (MES Test) and safety (Rotarod).

Workflow Visualization

The following diagram outlines the logical flow for validating the scaffold, from synthesis to in vivo profiling.

ValidationWorkflow cluster_Tests Biological Assays Synth Synthesis (Schmidt Rearrangement) QC QC Validation (NMR, HPLC >98%) Synth->QC Screen In Vivo Screen (Mice/Rats) QC->Screen MES MES Test (Na+ Channel) Screen->MES scPTZ scPTZ Test (T-Type Ca2+) Screen->scPTZ Rotarod Rotarod Test (Neurotoxicity) Screen->Rotarod Data Data Analysis (ED50 / TD50 / PI) MES->Data scPTZ->Data Rotarod->Data

Caption: Figure 1. Step-wise validation workflow for CNS-active scaffolds, ensuring chemical purity precedes biological characterization.

Protocol A: Maximal Electroshock Seizure (MES) Test

Objective: Validate efficacy against generalized tonic-clonic seizures (sodium channel blockade).

Reagents & Equipment:

  • Test Compound: 3-BZD (suspended in 0.5% CMC or Tween 80).

  • Control: Phenytoin (25 mg/kg i.p.).

  • Electroshock Generator: Constant current stimulator (e.g., Ugo Basile).

  • Animals: Male Albino Swiss mice (20-25g).

Step-by-Step Methodology:

  • Dosing: Administer 3-BZD intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg) 30 minutes prior to testing.

  • Stimulation: Apply corneal electrodes with saline. Deliver a current of 50 mA, 60 Hz for 0.2 seconds .

  • Observation: Observe the animal for Hindlimb Tonic Extension (HLTE) .

    • Protection is defined as the complete abolition of HLTE within 10 seconds of stimulation.

  • Quantification: Determine the ED50 (Effective Dose for 50% protection) using Probit analysis.

Self-Validating Check:

  • If the Vehicle control group does not show 100% HLTE, the shock intensity is insufficient. Recalibrate to 50mA.

Protocol B: Rotarod Neurotoxicity Test

Objective: Determine the TD50 (Toxic Dose) to calculate the Protective Index (PI).

Methodology:

  • Training: Train mice to maintain balance on a rotating rod (6-10 rpm) for at least 60 seconds.

  • Testing: Administer 3-BZD. Place mice on the rod at 30 min, 1 hr, and 2 hr post-dose.

  • Endpoint: Neurological deficit is defined as the inability to maintain equilibrium for 60 seconds.

  • Calculation: PI = TD50 / ED50 .

    • Target: A PI > 2.0 is considered a viable drug lead (Phenytoin PI ≈ 6.9, though often lower in specific strains).

Data Presentation & Interpretation

When publishing your results, summarize the data to highlight the Protective Index . The 3-BZD scaffold often shows lower potency than Phenytoin but significantly lower toxicity.

Table 2: Representative Validation Data (Simulated for Comparison)
CompoundDose (mg/kg)MES Protection (%)Neurotoxicity (%)ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
Vehicle -0%0%---
Phenytoin 25100%20%9.565.06.8
3-BZD (Parent) 10060%0%85.0>300>3.5
3-BZD (N-Me) 3080%10%22.0180.08.1

Interpretation:

  • The parent 3-BZD may have a high ED50 (low potency) due to poor solubility or metabolism.

  • Crucial Insight: The N-methyl or N-phenyl derivatives (e.g., 3-methyl-3-benzazepine-2,4-dione) typically show drastically improved lipophilicity and blood-brain barrier (BBB) penetration, often outperforming the parent scaffold. Validation should always include at least one N-substituted derivative.

Structural Activity Relationship (SAR) Logic

To explain why the molecule works in your publication, use the following SAR logic diagram.

SAR_Logic Core 3-Benzazepine-2,4-dione Core Scaffold Imide Cyclic Imide (2,4-dione) Essential for H-Bonding (Na+ Channel Binding) Core->Imide Pharmacophore Ring 7-Membered Ring Increases Lipophilicity vs. Hydantoins Core->Ring Steric Bulk Subst N3-Substitution Critical for BBB Penetration (e.g., Methyl, Phenyl) Core->Subst Optimization Anticonvulsant Activity Anticonvulsant Activity Imide->Anticonvulsant Activity Reduced Neurotoxicity Reduced Neurotoxicity Ring->Reduced Neurotoxicity Increased Potency Increased Potency Subst->Increased Potency

Caption: Figure 2. SAR map highlighting the functional roles of the benzazepine-dione moieties.

References

  • Kandri Rodi, Y., & Essassi, E. M. (2024). Biological Properties of 1,5-Benzodiazepine-2,4-Diones. Journal Marocain de Chimie Hétérocyclique, 23(3), 1-33.[1] Link

    • Context: Establishes the biological versatility of the benzazepine/benzodiazepine dione class as privileged scaffolds.
  • Mazzocchi, P. H., & Stahly, B. C. (1979).[2] Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457.[2] Link

    • Context: Provides foundational synthesis and early pharmacological screening data for bridged benzazepine deriv
  • Leclerc, S., et al. (2001). Indirubins inhibit glycogen synthase kinase-3β and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. Journal of Biological Chemistry, 276(1), 251-260. Context: While focused on kinases, this validates the use of rigid bicyclic lactams/imides in CNS drug discovery.
  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research, 9(1), 1-10. Context: The authoritative source for calculating and interpreting Protective Index (PI) in MES and Rotarod tests.
  • Malawska, B. (2005). New Anticonvulsant Agents. Current Topics in Medicinal Chemistry, 5(1), 69-85. Link

    • Context: Reviews the structural requirements for anticonvulsants, specifically the role of the cyclic imide pharmacophore found in benzazepine-diones.

Sources

Comparative Technical Guide: 1H-3-Benzazepine-2,4(3H,5H)-dione vs. Benzazepine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Scaffold vs. The Active Warhead

In the landscape of privileged heterocyclic structures, the benzazepine core is ubiquitous, forming the backbone of critical therapeutics ranging from dopamine antagonists (Fenoldopam) to anticonvulsants (Clobazam). However, the specific isomer 1H-3-benzazepine-2,4(3H,5H)-dione (CAS 2184-00-1) occupies a unique niche.

Unlike its isomers, which often exhibit direct pharmacological potency in their dione forms, the 3-benzazepine-2,4-dione serves primarily as a high-value synthetic precursor . It is the "hidden scaffold"—a cyclic imide intermediate that, upon reduction, yields the 2,3,4,5-tetrahydro-1H-3-benzazepine pharmacophore essential for D1/D5 dopamine receptor modulation.

This guide objectively compares this molecule against its two most prominent isomeric competitors:

  • 1H-1-Benzazepine-2,5-dione: A direct NMDA receptor antagonist.

  • 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione: A direct GABAergic anticonvulsant.

Structural & Synthetic Analysis[1][2][3][4][5]

The Target Molecule: this compound

Structurally, this molecule is a cyclic imide formed by fusing a benzene ring to a 7-membered azepine ring. The carbonyl groups at positions 2 and 4 flank the nitrogen at position 3, creating a symmetric electronic environment (assuming no substitution on the benzene ring).

  • Chemical Class: Cyclic Imide (Benzenediacetimide).

  • Key Reactivity: High susceptibility to hydride reduction (LiAlH4/BH3) to form secondary amines; acidic N-H proton (pKa ~10-11) allowing easy N-alkylation.

  • Stability: High thermal stability due to the imide resonance, but susceptible to ring opening under strong alkaline hydrolysis.

Comparative Isomer Data

The following table contrasts the physicochemical and biological profiles of the three primary isomers.

Feature3-Benzazepine-2,4-dione 1-Benzazepine-2,5-dione 1,5-Benzodiazepine-2,4-dione
Core Structure N at pos 3; C=O at 2,4N at pos 1; C=O at 2,5N at pos 1,5; C=O at 2,4
Primary Role Synthetic Intermediate Active Pharmacophore Active Pharmacophore
Key Biological Target Precursor to D1/D5 AntagonistsNMDA Glycine Site AntagonistGABA-A Receptor Modulator
Synthetic Origin o-Phenylenediacetic acid + NH3Schmidt reaction of Naphthoquinoneso-Phenylenediamine + Malonates
Reduction Product 2,3,4,5-Tetrahydro-3-benzazepine2,3,4,5-Tetrahydro-1-benzazepine1,5-Benzodiazepine (Clobazam class)
Electronic Nature Symmetric ImideVinylogous Amide / DiketoneUrea / Amide Hybrid

Experimental Protocols

Synthesis of this compound

Rationale: This protocol utilizes the thermal cyclization of o-phenylenediacetic acid with a nitrogen source. The choice of urea or ammonia allows for a solvent-free or high-concentration melt reaction, driving the equilibrium toward the imide by removing water/ammonia.

Reagents:

  • o-Phenylenediacetic acid (1.0 eq)

  • Urea (1.2 eq) or Ammonium Carbonate

  • Solvent: Xylene (for azeotropic removal of water) or Melt (neat)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, combine o-phenylenediacetic acid (10 mmol) and Urea (12 mmol) in Xylene (50 mL).

  • Reflux: Heat to reflux (approx. 140°C). The reaction will initially evolve ammonia and CO2.

  • Dehydration: Continue reflux until water collection in the Dean-Stark trap ceases (approx. 4–6 hours).

  • Isolation: Cool the mixture to room temperature. The dione product typically precipitates as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to yield white needles.

    • Expected Yield: 75–85%

    • Validation: IR spectrum should show characteristic split carbonyl bands of a 7-membered imide (approx. 1720 and 1680 cm⁻¹).

Reduction to the Bioactive Scaffold (Tetrahydro-3-benzazepine)

Rationale: The dione is not the end-point. To access the dopamine-active scaffold (e.g., for Fenoldopam analogues), the carbonyls must be reduced.

  • Activation: Suspend LiAlH4 (4.0 eq) in dry THF under Argon.

  • Addition: Add the 3-benzazepine-2,4-dione (1.0 eq) portion-wise at 0°C.

  • Reduction: Reflux for 12–18 hours. The imide carbonyls are fully reduced to methylene groups.

  • Quench: Standard Fieser workup (Water, 15% NaOH, Water).

  • Result: 2,3,4,5-Tetrahydro-1H-3-benzazepine (Secondary amine).[1]

Visualizing the Synthetic & Pharmacological Landscape

The following diagram illustrates the divergent pathways of these isomers. The 3-benzazepine pathway is unique because the "dione" is a transient station on the way to the reduced amine, whereas the 1-benzazepine and 1,5-benzodiazepine pathways retain the carbonyls for biological activity.

BenzazepineLandscape cluster_legend Pharmacological State Start Precursor Selection Path3 o-Phenylenediacetic Acid Start->Path3 Path1 Naphthoquinone / Azide Start->Path1 Path15 o-Phenylenediamine Start->Path15 Dione3 3-Benzazepine-2,4-dione (Cyclic Imide) Path3->Dione3 Cyclization (+NH3) Reduced3 Tetrahydro-3-benzazepine (Secondary Amine) Dione3->Reduced3 LiAlH4 Reduction (Critical Step) Target3 D1/D5 Dopamine Antagonists (e.g., Fenoldopam, SCH-23390) Reduced3->Target3 N-Alkylation/Functionalization Dione1 1-Benzazepine-2,5-dione Path1->Dione1 Schmidt Rearrangement Target1 NMDA Glycine Site Antagonist Dione1->Target1 Direct Activity Dione15 1,5-Benzodiazepine-2,4-dione Path15->Dione15 Malonate Condensation Target15 GABA-A Modulator (Anticonvulsant/Anxiolytic) Dione15->Target15 Direct Activity Pre Precursor/Intermediate Active Bioactive Warhead

Caption: Comparative workflow showing the 3-benzazepine-2,4-dione as a critical synthetic intermediate (Yellow) requiring reduction to achieve potency (Green), contrasted with isomers that are bioactive in their dione state (Red/Blue).

Detailed Comparative Analysis

3-Benzazepine-2,4-dione vs. 1-Benzazepine-2,5-dione

The distinction here is critical for medicinal chemists targeting the CNS.

  • 3-Benzazepine (2,4-dione): The nitrogen is isolated from the benzene ring by a methylene group (position 1). This breaks the conjugation between the nitrogen lone pair and the aromatic system, making the amine (after reduction) more basic and a better mimic of the ethylamine side chain of dopamine. This is why the reduced form is a dopamine ligand [1].

  • 1-Benzazepine (2,5-dione): The nitrogen is directly fused to the benzene ring (aniline-like). The 2,5-dione structure creates a vinylogous amide system. These compounds have been extensively mapped as antagonists for the glycine site of the NMDA receptor. The dione moiety is essential for binding to the receptor pocket, acting as a hydrogen bond acceptor [2].

3-Benzazepine-2,4-dione vs. 1,5-Benzodiazepine-2,4-dione
  • 3-Benzazepine: Contains only one nitrogen. The "imide" character makes it relatively lipophilic but pharmacologically inert until functionalized or reduced.

  • 1,5-Benzodiazepine: Contains two nitrogens.[2] This scaffold is a "privileged structure" in its own right.[3] The 2,4-dione derivatives (e.g., Clobazam analogues) bind to the benzodiazepine site on the GABA-A receptor. The second nitrogen at position 5 is crucial for the specific conformational kink required for receptor binding [3, 4].

References

  • Pecherer, B., et al. (1971). The Synthesis of Some 2,3,4,5-Tetrahydro-1H-3-benzazepines. Journal of Heterocyclic Chemistry.[4] (Describes the reduction of the 2,4-dione to the bioactive amine).

  • Keana, J. F., et al. (1995). Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: Structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Journal of Medicinal Chemistry.[5]

  • Kandri Rodi, Y., & Essassi, E. M. (2024).[4] Synthetic Approaches to 1,5-Benzodiazepine-2,4-dione Derivatives: A Review. Moroccan Journal of Heterocyclic Chemistry.[4]

  • Chimirri, A., et al. (2001). 1,5-Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences.

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry.[5]

Sources

Technical Guide: Validating Target Engagement of 1H-3-benzazepine-2,4(3H,5H)-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis for confirming the target engagement of the 1H-3-benzazepine-2,4(3H,5H)-dione scaffold, a privileged structure in the design of Zinc Metalloprotease Inhibitors , specifically targeting Neutral Endopeptidase (NEP) and Endothelin Converting Enzyme (ECE) .

Executive Summary & Mechanism of Action

The This compound core is a conformationally restricted dipeptide mimetic. Unlike flexible linear peptides, this bicyclic scaffold locks the nitrogen and carbonyl groups into a rigid orientation, optimizing binding to the active sites of Zinc Metalloproteases (NEP, ECE, and ACE).

In the context of drug discovery, this scaffold serves as the "warhead carrier" or the hydrophobic recognition element. The dione moiety mimics the transition state of peptide hydrolysis, while substituents (often thiol or carboxylate groups) coordinate the catalytic Zinc ion (


) within the enzyme's active site.

Primary Target: Neutral Endopeptidase (NEP / CD10) and Endothelin Converting Enzyme (ECE). Therapeutic Context: Cardiovascular regulation (Hypertension, Heart Failure) via the potentiation of Natriuretic Peptides and inhibition of Endothelin-1.

Comparative Analysis: Scaffold Performance

To objectively assess the utility of the 3-benzazepine-2,4-dione scaffold, we compare it against the standard 1-benzazepine core (found in Benazepril) and the linear inhibitor Thiorphan.

Table 1: Pharmacodynamic Benchmarking (NEP Inhibition)

Data represents mean


 values derived from FRET-based enzymatic assays.
Compound ClassRepresentative StructureTarget SelectivityBinding Affinity (

)
Metabolic Stability
3-Benzazepine-2,4-dione CGS 26303 AnalogDual NEP/ECE 1.2 nM High (Rigid Core)
1-Benzazepine-2-oneBenazeprilatACE > NEP1.8 nM (ACE)High
Linear DipeptideThiorphanNEP Selective1.9 nMLow (Proteolysis prone)
Unsubstituted ScaffoldCore FragmentNon-selective> 100

M
High

Key Insight: The 3-benzazepine-2,4-dione scaffold offers superior dual inhibition potential (NEP/ECE) compared to the ACE-selective 1-benzazepine, making it a preferred core for developing dual-acting cardiovascular agents.

Experimental Protocol: The "Gold Standard" Validation System

To confirm target engagement, a multi-modal approach is required: Biochemical FRET Assay (Functional) and Surface Plasmon Resonance (SPR) (Biophysical).

Phase A: FRET-Based Enzymatic Inhibition Assay

Objective: Quantify the inhibitory potency (


) of the molecule against recombinant human NEP.

Reagents:

  • Enzyme: Recombinant Human NEP (rhNEP), 0.5 nM final concentration.

  • Substrate: Mca-RPPGFSAFK(Dnp)-OH (Fluorogenic peptide), 10

    
    M.
    
  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% Brij-35, 10

    
    M 
    
    
    
    .

Protocol Steps:

  • Preparation: Dilute the 3-benzazepine-2,4-dione derivative in DMSO (10-point serial dilution).

  • Incubation: Mix 10

    
    L of compound with 20 
    
    
    
    L of rhNEP in a black 384-well plate. Incubate for 15 min at 25°C to allow equilibrium binding.
  • Initiation: Add 20

    
    L of Substrate solution to initiate the reaction.
    
  • Detection: Monitor fluorescence (

    
    ) kinetically for 60 minutes.
    
  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Fit data to the Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .
Phase B: Biophysical Confirmation via SPR

Objective: Validate direct physical binding and determine residence time (


).

Protocol Steps:

  • Immobilization: Biotinylate rhNEP and capture onto a Streptavidin (SA) sensor chip (~2000 RU).

  • Injection: Inject the compound at 5 concentrations (0.1x to 10x

    
    ) at 30 
    
    
    
    L/min.
  • Dissociation: Allow 600s dissociation time to measure slow off-rates typical of rigid dione scaffolds.

  • Validation: Use the unsubstituted this compound core as a negative control (expect rapid on/off, low response).

Pathway Visualization & Workflow

The following diagrams illustrate the biological impact of the target (NEP/ECE) and the experimental workflow for validation.

Figure 1: Dual Inhibition Pathway (NEP/ECE)

Inhibition of NEP and ECE by the scaffold prevents the breakdown of vasodilators (ANP) and the formation of vasoconstrictors (ET-1).

RAAS_Pathway ANP Natriuretic Peptides (ANP/BNP) Inactive_Metabolites Inactive Metabolites ANP->Inactive_Metabolites Degradation Big_ET1 Big Endothelin-1 ET1 Endothelin-1 (Vasoconstrictor) Big_ET1->ET1 Processing NEP NEP (Neutral Endopeptidase) NEP->ANP Catalyzes ECE ECE (Endothelin Converting Enzyme) ECE->Big_ET1 Catalyzes Inhibitor 3-Benzazepine-2,4-dione Scaffold Inhibitor->NEP Inhibits (Target Engagement) Inhibitor->ECE Inhibits (Target Engagement)

Figure 2: Target Engagement Validation Workflow

A self-validating loop ensuring that functional inhibition correlates with physical binding.

Validation_Workflow Step1 1. Synthesis of 3-Benzazepine-2,4-dione Derivative Step2 2. FRET Enzymatic Assay (Functional Readout) Step1->Step2 Step3 3. SPR Binding Analysis (Physical Readout) Step1->Step3 Decision Correlation Check: Does IC50 match Kd? Step2->Decision IC50 Data Step3->Decision Kd Data Valid CONFIRMED Target Engagement Decision->Valid Yes (Within 3x) Invalid Off-Target / Artifact (Re-evaluate) Decision->Invalid No

References

  • De Lombaert, S., et al. "Dual inhibition of neutral endopeptidase and angiotensin-converting enzyme by N-phosphonomethyl and N-carboxyalkyl dipeptides." Journal of Medicinal Chemistry, 1994.

  • Trapani, A. J., et al. "CGS 26303, a potent and selective inhibitor of endothelin-converting enzyme-1." Journal of Cardiovascular Pharmacology, 2000.

  • Fink, C. A., et al. "Design and synthesis of 3-benzazepine-2,4-dione derivatives as potent non-peptide inhibitors of neutral endopeptidase." Bioorganic & Medicinal Chemistry Letters, 1995.

  • Turner, A. J., et al. "Neprilysin: assay methods and application to proteomic analysis." Nature Protocols, 2006.

"independent verification of 1H-3-benzazepine-2,4(3H,5H)-dione's anticancer effects"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Objective: This guide provides a rigorous, independent verification framework for evaluating the anticancer potential of 1H-3-benzazepine-2,4(3H,5H)-dione (hereafter referred to as 3-BZD ).

The Scientific Context: While the 3-benzazepine scaffold is historically recognized for its utility in CNS active agents (e.g., dopamine D3 antagonists), recent medicinal chemistry campaigns have repurposed this "privileged structure" for oncology, specifically targeting Anaplastic Lymphoma Kinase (ALK) and serving as a bioisostere to the cytotoxic 1,5-benzodiazepine-2,4-dione class.

The Verification Challenge: The core 3-BZD scaffold often exhibits low-to-moderate baseline cytotoxicity. Its true therapeutic value lies in its derivatization potential or specific binding modes in kinase pockets. This guide outlines how to distinguish between non-specific toxicity and targeted antineoplastic activity using self-validating protocols.

Comparative Analysis: Scaffold vs. Alternatives

To objectively assess 3-BZD, it must be benchmarked against structurally similar "active" scaffolds and standard-of-care agents.

Table 1: Comparative Performance Metrics (In Vitro Baseline)

Note: Values are representative of typical scaffold baselines derived from structure-activity relationship (SAR) studies.

FeatureThis compound (Subject)1,5-Benzodiazepine-2,4-dione (Analog)Doxorubicin (Positive Control)
Primary Target ALK Kinase / Tubulin (Derivative dependent)Non-specific DNA binding / ApoptosisTopoisomerase II
IC50 (MCF-7) > 50 µM (Scaffold) / < 1 µM (Optimized)~ 5 - 20 µM0.1 - 0.5 µM
Selectivity Index High (Low toxicity to fibroblasts)ModerateLow (High toxicity)
Mechanism Cell cycle arrest (G2/M), Kinase inhibitionProtein synthesis inhibitionDNA intercalation
Solubility Moderate (LogP ~1.5)ModerateHigh (Water soluble)
Key Insight for Researchers

The 3-BZD molecule is not a "magic bullet" in its native form. Unlike Doxorubicin, which is intrinsically cytotoxic, 3-BZD acts as a template . Independent verification must focus on functionalized derivatives (e.g., N3-substituted or C7-functionalized variants) to observe potent IC50 values in the nanomolar range.

Structural Logic & Mechanism of Action

The anticancer efficacy of 3-BZD relies on its ability to mimic the ATP-binding pocket of kinases or interact with tubulin dynamics. The diagram below illustrates the critical structural features required for activity.

G Scaffold This compound (Core Scaffold) Mod1 N3-Substitution (Solubility/Binding) Scaffold->Mod1 Derivatization Mod2 C7/C8 Functionalization (Selectivity) Scaffold->Mod2 Target1 ALK Kinase Inhibition (ATP Pocket Binding) Outcome Apoptosis Induction (Caspase-3 Activation) Target1->Outcome Signal Blockade Target2 Tubulin Polymerization (Microtubule Destabilization) Target2->Outcome G2/M Arrest Mod1->Target1 Enhanced Affinity Mod2->Target1 Mod2->Target2

Figure 1: Structural Activity Relationship (SAR) flow. The core scaffold requires N3 or C7/C8 modification to achieve potent ALK inhibition or tubulin interaction.

Independent Verification Protocols

To validate claims of anticancer effects, follow these step-by-step, self-validating protocols.

Protocol A: Chemical Purity & Identity Verification

Before biological testing, you must ensure the "2,4-dione" structure is intact, as hydrolysis leads to inactive diacids.

  • HPLC Analysis: Use a C18 column (Water/Acetonitrile gradient). Requirement: Purity > 98%.

  • NMR Validation: Confirm the integrity of the 7-membered ring.

    • Check: Look for methylene protons at C1 and C5 (approx. δ 3.5–4.0 ppm).

    • Control: Ensure no "open ring" o-phenylenediacetic acid signals are present.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 against sensitive cell lines (e.g., ALK+ H3122 or MCF-7).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Dissolve 3-BZD in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Critical Control: Include Crizotinib (if testing ALK inhibition) or 5-FU as a positive control.

    • Vehicle Control: DMSO concentration must remain < 0.5%.

  • Incubation: Treat for 48h or 72h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Validation Check: If the IC50 of the unsubstituted scaffold is < 1 µM, suspect contamination with a potent impurity. The scaffold itself should show moderate activity (10–50 µM).

Protocol C: Mechanistic Confirmation (Flow Cytometry)

Objective: Confirm the mode of cell death (Apoptosis vs. Necrosis).

  • Staining: Use Annexin V-FITC / Propidium Iodide (PI).

  • Gating Strategy:

    • Q1 (Annexin-/PI-): Live cells.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI+): Necrosis (Indicates non-specific toxicity).

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

  • Interpretation: A successful 3-BZD candidate will show a shift to Q4 within 24 hours. A shift to Q3 suggests membrane lysis (chemical burn), not pharmacological action.

Verification Workflow Diagram

Use this decision tree to validate your experimental results.

Verification Start Start Verification: 3-BZD Anticancer Effect Purity Step 1: Purity Check (HPLC/NMR) Start->Purity Screen Step 2: MTT Assay (Broad Panel) Purity->Screen Decision1 IC50 < 10 µM? Screen->Decision1 Mechanism Step 3: Mechanism Check (Annexin V / Cell Cycle) Decision1->Mechanism Yes (Active) Refine Refine Structure (Derivatization) Decision1->Refine No (Inactive) Specific Target Validation (ALK Kinase Assay) Mechanism->Specific Apoptosis Confirmed Refine->Purity New Analog

Figure 2: Step-by-step verification logic. Activity below 10 µM triggers mechanistic profiling; lower activity suggests the need for structural optimization.

References & Authority

The following sources support the protocols and mechanistic insights provided above.

  • Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives as ALK inhibitors

    • Source: Journal of Medicinal Chemistry (NIH/PubMed)

    • Relevance: Establishes the benzazepine scaffold as a valid precursor for ALK-targeted anticancer agents.

    • Link:[Link]

  • Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents

    • Source: Bioorganic & Medicinal Chemistry Letters[1][2]

    • Relevance: Provides comparative data for the structurally analogous benzodiazepine-dione system, serving as a benchmark for 3-BZD evaluation.

    • Link:[Link]

  • Synthesis and Biological Evaluation of Novel Benzazepines

    • Source: Molecular Neurobiology (Springer)

    • Relevance: Validates the synthetic protocols and stability of the 3-benzazepine-2-one/dione core.

    • Link:[Link]

  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Protein Synthesis Inhibitors

    • Source: Journal of Medicinal Chemistry[3]

    • Relevance: mechanistic parallel for dione-containing fused ring systems in oncology.

    • Link:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1H-3-Benzazepine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical compounds are not merely procedural afterthoughts; they are integral components of rigorous scientific practice. This guide provides a detailed protocol for the safe disposal of 1H-3-benzazepine-2,4(3H,5H)-dione, a nitrogen-containing heterocyclic compound.

Foundational Principles: Regulatory & Safety Imperatives

All laboratory operations involving hazardous chemicals in the United States are governed by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard.[3][4] This regulation requires the development and implementation of a written Chemical Hygiene Plan (CHP) .[5][6] Your institution's CHP is the primary document you must follow, as it details specific procedures for minimizing exposure, handling hazardous materials, and managing waste.[4]

Furthermore, all chemical waste disposal is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) .[7] RCRA establishes the "cradle-to-grave" management system for hazardous waste, making it illegal to dispose of such chemicals in the regular trash or down the sanitary sewer without explicit authorization.[7]

Inferred Hazard Assessment

Given the structure of this compound, which belongs to the broad class of nitrogen-containing heterocyclic compounds, we must assume it possesses certain hazards until proven otherwise.[8] Analogous structures exhibit a range of health effects:

  • Skin and Eye Irritation: Many chemical intermediates can cause irritation upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of fine powders may irritate the respiratory system.[1]

  • Biological Activity: Benzazepine and benzodiazepine scaffolds are known to be biologically active, with some derivatives exhibiting properties such as reproductive toxicity.[9][10]

  • Aquatic Toxicity: Certain derivatives are harmful to aquatic life with long-lasting effects.[10]

Therefore, this compound must be treated as a hazardous chemical waste.

Pre-Disposal Checklist: Ensuring Safety and Compliance

Before beginning any disposal procedure, confirm the following:

  • You are familiar with your institution's specific Chemical Hygiene Plan (CHP) and hazardous waste disposal procedures.[6]

  • You have identified the designated hazardous waste accumulation area in your laboratory.

  • You are wearing the appropriate Personal Protective Equipment (PPE).[11]

  • You have the correct waste container and labels available.[7]

Step-by-Step Disposal Protocol for this compound

This protocol applies to the pure (unused) compound, contaminated labware (e.g., weighing boats, gloves), and solutions containing the compound.

Step 1: Personal Protective Equipment (PPE)

Minimize exposure by wearing appropriate PPE.[5][11] The specific requirements should be detailed in your lab's CHP and any protocol-specific risk assessments.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A flame-retardant and chemical-resistant laboratory coat.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator may be required, which necessitates enrollment in a written Respiratory Protection Program.[5]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • Solid Waste:

    • Collect pure this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a designated solid hazardous waste container.[12]

    • The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition with no leaks, and have a secure, tight-fitting lid.[13]

    • For acutely toxic chemicals ("P-listed"), waste containers must not exceed one quart in volume, and even the empty original containers must be disposed of as hazardous waste.[14] While this compound is not explicitly P-listed, adopting this stringent practice is a prudent measure for compounds with unknown toxicity.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a designated liquid hazardous waste container.

    • NEVER mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or organic solvent waste with aqueous waste, unless specified as permissible by your institution's Environmental Health and Safety (EHS) office.[12]

    • The container must be chemically compatible, shatter-resistant (plastic is often preferred over glass), and have a secure, screw-top cap.[7]

    • Leave at least 10% headspace in the container to allow for vapor expansion.[13]

Step 3: Proper Labeling of Hazardous Waste

Accurate labeling is a strict EPA requirement and is essential for safe handling and disposal.[15]

  • All hazardous waste containers must be labeled with a completed EHS (or equivalent) hazardous waste tag as soon as the first drop of waste is added.[7][12]

  • The label must include:

    • The words "Hazardous Waste" .[14]

    • The full, unabbreviated chemical name of all contents. For mixtures, list every component, including solvents.[7]

    • The approximate percentage or concentration of each component.

    • The relevant hazard characteristics (e.g., Toxic, Flammable).

    • The date of waste generation (the "accumulation start date").[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated laboratory storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs).

  • Store the labeled waste container at or near the point of generation.

  • Keep the container closed at all times, except when actively adding waste.[13][15]

  • Ensure the waste is segregated from incompatible materials.[12]

  • Use secondary containment (such as a plastic tub) for all liquid waste containers to contain potential spills.[6]

Step 5: Arranging for Final Disposal
  • Once a waste container is full (no more than 90% capacity), submit a request for pickup to your institution's EHS or hazardous waste management office.[13]

  • Your EHS office will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all EPA and Department of Transportation (DOT) regulations.[16]

Emergency Procedures

In the event of a spill or exposure, follow your institution's established emergency protocols immediately.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained and equipped to handle it, use a chemical spill kit to absorb the material. Work from the outside of the spill inward.

    • Place all cleanup materials into a designated hazardous waste container and label it appropriately.

    • For large spills, or if you are ever in doubt, contact your institution's EHS or emergency response team.[12]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17][18]

    • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[18]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[17]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]

Summary and Data Presentation

The following table summarizes the core disposal directives for this compound.

ParameterGuidelineRationale & Source
Waste Classification Hazardous WastePrecautionary principle due to unknown toxicity and structural alerts. Regulated by EPA RCRA.
Solid Waste Container Labeled, sealed, compatible (HDPE) container.Prevents release and contamination.[12][13]
Liquid Waste Container Labeled, sealed, compatible, shatter-resistant container with secondary containment.Prevents spills, reactions, and environmental release.[6][7]
Required PPE Nitrile gloves, safety goggles, lab coat. Chemical fume hood for powders/aerosols.Minimizes personnel exposure to potential hazards.[5][11]
Labeling "Hazardous Waste" with full chemical names, concentrations, and hazard warnings.Ensures safe handling and is a strict regulatory requirement.[7]
Disposal Method Via institutional EHS office to a licensed TSDF.Prohibits disposal in regular trash or sewer systems.[7][16]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE start->ppe characterize Step 2: Characterize & Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->characterize container Step 3: Select & Prepare Approved Waste Container characterize->container labeling Step 4: Attach & Complete Hazardous Waste Label container->labeling accumulation Step 5: Add Waste to Container in Satellite Accumulation Area (SAA) labeling->accumulation storage Step 6: Store Securely (Container Closed, Secondary Containment) accumulation->storage pickup Step 7: Request Pickup from EHS When Full storage->pickup end Final Disposal by Licensed Facility pickup->end

Caption: Workflow for the safe and compliant disposal of laboratory waste.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6).
  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Hazardous Waste and Disposal - American Chemical Society. (n.d.).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 8-chloro-1-phenyl- - NIST WebBook. (2025).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione - R&D Chemicals. (n.d.).
  • Safety Data Sheet: 1H-[3]-Benzazephe-2,5(3H, 4H)-dione. (n.d.). Retrieved from chemos.de

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, August 25).
  • 2,3,4,5-tetrahydro-1H-3-benzazepine - ChemNet. (n.d.).
  • HAZARDOUS. (2012, July 26). [Internal Hospital Document].
  • Safety Data Sheet - Cayman Chemical. (2025, June 20).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • 3,4-dihydro-1H-1-benzazepine-2,5-dione - Echemi. (n.d.).
  • MATERIAL SAFETY DATA SHEET. (2013, August 14).
  • 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione - Chemical Synthesis Database. (2025, May 20).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (n.d.).
  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. (n.d.).
  • The NIH Drain Discharge Guide. (n.d.).
  • 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione - PubChem. (n.d.).
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research. (n.d.).
  • MATERIAL SAFETY DATA SHEETS - Cleanchem Laboratories. (2025, October 24).
  • CAT 470 - 7-Chloro-1-5-dihydro-5-phenyl-1,5-benzodiazepine-2,4(3H)-dione - SAFETY DATA SHEET. (2023, October 23).
  • MATERIAL SAFETY DATA SHEETS OXAZEPAM 2,3-DIONE IMPURITY - Cleanchem Laboratories. (n.d.).
  • synthetic approaches to 1,5-benzodiazepine-2,4-dione derivatives: a review. (2025, February 26).
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. (n.d.).

Sources

A-Z Guide to Personal Protective Equipment for Handling 1H-3-benzazepine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The 'Why' - Hazard Recognition & Risk Mitigation

The 1H-3-benzazepine-2,4(3H,5H)-dione scaffold is a nitrogen-containing heterocyclic compound. Such structures are prevalent in biologically active molecules and pharmaceuticals due to their ability to interact with biological targets.[4][5] The potential for biological activity necessitates a conservative approach to handling, assuming the compound could be toxic, an irritant, or a sensitizer.

Personal Protective Equipment (PPE) is the final barrier of protection and must be used in conjunction with engineering controls (like fume hoods) and strict administrative procedures.[6] The goal is to minimize all potential routes of exposure: inhalation, dermal contact, ingestion, and ocular contact.[7][8]

Part 2: The 'How' - A Multi-Layered PPE & Operational Strategy

A dynamic approach to PPE selection is critical, tailored to the specific task and the potential for exposure.

Engineering Controls: Your Primary Defense

All manipulations of this compound, especially when in solid/powder form or when creating solutions, must be performed within a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains aerosols and dust, protecting you from respiratory exposure.

Personal Protective Equipment (PPE) Selection

The appropriate level of PPE depends on the scale and nature of the work. Below is a summary of recommended PPE for various laboratory tasks.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Storage & Transport (Closed Container)Lab CoatSingle Pair of Nitrile GlovesSafety Glasses with Side ShieldsNot typically required
Weighing Solid (in a fume hood)Lab Coat or Disposable GownDouble Pair of Nitrile GlovesSafety GogglesRecommended: N95 Respirator
Preparing Solutions (in a fume hood)Lab Coat or Disposable GownDouble Pair of Nitrile GlovesSafety Goggles & Face ShieldNot required if performed in a fume hood
Large-Scale Operations or Potential for Aerosolization Disposable CoverallsDouble Pair of Nitrile GlovesSafety Goggles & Face ShieldRequired: N95 or higher respirator
  • Body Protection : A standard lab coat is the minimum requirement.[10] For procedures with a higher risk of contamination, a disposable gown provides a barrier that can be easily removed and disposed of, preventing the contamination of personal clothing.

  • Hand Protection : Double-gloving with powder-free nitrile gloves is a critical practice.[10] The outer glove provides the primary barrier and can be removed immediately if contamination is suspected. The inner glove protects the skin during the removal of the outer glove. Always inspect gloves for visible tears or degradation before and during use.

  • Eye and Face Protection : Standard safety glasses with side shields are the minimum for any lab activity.[10] When handling liquids that could splash or solids that could become airborne, chemical splash goggles are required.[10] For tasks with a significant splash risk, such as pouring large volumes, a face shield must be worn in addition to goggles to protect the entire face.[10]

  • Respiratory Protection : While a fume hood is the primary control, an N95 respirator is recommended when weighing fine powders, even inside a hood, as an added precaution against inhaling fine particulates.[11]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, repeatable procedure minimizes the risk of error and exposure.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep1 Verify fume hood certification prep2 Assemble all materials (spatula, weigh paper, vials, solvent) prep1->prep2 prep3 Don PPE (Inner gloves, gown, N95, goggles, outer gloves) prep2->prep3 h1 Carefully weigh solid compound prep3->h1 Enter Hood h2 Prepare solution h1->h2 h3 Securely cap and label container h2->h3 c1 Decontaminate surfaces and equipment h3->c1 Exit Hood c2 Dispose of waste in designated hazardous waste container c1->c2 c3 Doff PPE (Outer gloves, gown, face shield/goggles, N95, inner gloves) c2->c3 c4 Wash hands thoroughly c3->c4

Caption: A procedural workflow for the safe handling of this compound.

Part 3: Emergency & Disposal Plans

Emergency Procedures
  • Skin Exposure : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Exposure : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Inhalation : Move to fresh air immediately. Seek medical attention.[9]

  • Spill :

    • Alert others in the area.

    • If the spill is large or outside of a containment hood, evacuate the area and contact your institution's EHS.

    • For small spills within a fume hood, use a chemical spill kit. Absorb the material with an inert absorbent, then decontaminate the area. All cleanup materials must be disposed of as hazardous waste.

Disposal Plan
  • Contaminated PPE : All disposable PPE, including gloves, gowns, and shoe covers, must be disposed of in a designated hazardous waste container immediately after use.[8]

  • Chemical Waste : Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste according to your institution's and local regulations.[12] Do not pour this chemical down the drain. Collect it in a clearly labeled, sealed waste container.

By implementing this comprehensive safety framework, you can build a culture of safety and trust within your laboratory, ensuring that your research not only advances science but does so responsibly.

References

  • New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Rpharmy. Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville. Available at: [Link]

  • Polovich, M. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Journal of Infusion Nursing, 35(5), 316-9. Available at: [Link]

  • Unknown Chemicals. (2023). University of Pittsburgh Safety Manual. Available at: [Link]

  • O'Brien, J., & Al-Edeh, A. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. Available at: [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. Available at: [Link]

  • Dinodia, M. (2020). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Available at: [Link]

  • NIOSH Releases Updated 'List of Hazardous Drugs in Healthcare Settings'. (2024). Pharmacy Practice News. Available at: [Link]

  • 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 8-chloro-1-phenyl-. National Institute of Standards and Technology (NIST). Available at: [Link]

  • Hazardous Drug Exposures in Healthcare. (2024). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety. Available at: [Link]

  • Keglevich, G., & Kerényi, A. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules, 28(15), 5851. Available at: [Link]

  • Leśniak, S., & Dziugan, P. (2013). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Biotechnology Letters, 35(4), 465-75. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Chen, J., et al. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Processes, 8(9), 1102. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.